molecular formula C6H2Cl3NO2 B1346164 3,4,5-Trichloropyridine-2-carboxylic acid CAS No. 5439-04-3

3,4,5-Trichloropyridine-2-carboxylic acid

Cat. No.: B1346164
CAS No.: 5439-04-3
M. Wt: 226.4 g/mol
InChI Key: SKURPVMALGSJSE-UHFFFAOYSA-N
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Description

3,4,5-Trichloropyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H2Cl3NO2 and its molecular weight is 226.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 33.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15049. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4,5-trichloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO2/c7-2-1-10-5(6(11)12)4(9)3(2)8/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKURPVMALGSJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)C(=O)O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279994
Record name 3,4,5-trichloropyridine-2-carboxylic acid
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Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660301
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5439-04-3
Record name 5439-04-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4,5-trichloropyridine-2-carboxylic acid
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Record name 3,4,5-trichloropyridine-2-carboxylic acid
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Foundational & Exploratory

Introduction: The Strategic Value of a Polychlorinated Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,4,5-Trichloropyridine-2-carboxylic acid (CAS No. 5439-04-3)

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the strategic application of this molecule, focusing on the causality behind experimental choices and providing robust, self-validating protocols.

This compound (CAS No. 5439-04-3) is a highly functionalized pyridine derivative. Its value in synthetic and medicinal chemistry stems from the unique electronic and steric properties conferred by its substituents: three chlorine atoms and a carboxylic acid group.

  • The Pyridine Core: A foundational scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability.

  • Multiple Chlorine Substituents: These atoms serve two primary purposes. First, they significantly modulate the electronic nature of the pyridine ring, making it electron-deficient and susceptible to specific types of reactions. Second, they provide multiple, distinct handles for regioselective functionalization through reactions like nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling.[1]

  • The 2-Carboxylic Acid Group: This moiety is a versatile functional group. It can act as a bioisostere for other functional groups in drug design, participate in amide bond formation, or be removed via decarboxylation to yield the corresponding 3,4,5-trichloropyridine.[2][3] The position of the carboxylic acid ortho to the nitrogen atom also influences the reactivity of the ring and can direct certain reactions.[4]

This combination of features makes this compound a high-value intermediate for creating libraries of complex molecules with potential therapeutic applications, from agrochemicals to pharmaceuticals.[1][5]

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the bedrock of its effective use in the laboratory. The data below has been consolidated for clarity.

PropertyValueSource(s)
CAS Number 5439-04-3[6]
Molecular Formula C₆H₂Cl₃NO₂[6]
Molecular Weight 226.45 g/mol [6]
Purity ≥95% (Typical Commercial)[6]
Appearance Expected to be a solid[7][8]
Solubility Likely soluble in polar organic solvents like DMSO and methanol; limited solubility in water.[1]

Interpreting Spectroscopic Data: While a dedicated spectrum for this specific isomer is not readily available, we can predict the key signals based on its structure and data from analogous compounds.

  • ¹H NMR: A single proton signal would be expected for the hydrogen at the 6-position of the pyridine ring. Its chemical shift would likely be downfield due to the deshielding effects of the electronegative chlorine atoms and the pyridine nitrogen. The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.[9]

  • ¹³C NMR: Six distinct carbon signals are expected. The carboxyl carbon would be the most downfield. The five pyridine ring carbons would have their chemical shifts significantly influenced by the attached chlorine atoms.

  • IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and various C-Cl stretches in the fingerprint region.[9]

  • Mass Spectrometry: The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Synthesis Methodologies: A Logic-Driven Approach

The synthesis of highly substituted pyridines requires a strategic, often multi-step approach. While a direct, one-pot synthesis for this compound is not prominently documented, a plausible and logical pathway can be constructed from established organohalide chemistry.

A common strategy involves the chlorination of a suitable pyridine precursor. For instance, the synthesis of related tetrachloropicolinic acid often starts with the chlorination of picolinic acid.[10] Another approach is the diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction.[11]

Below is a proposed workflow, grounded in established principles of pyridine chemistry.

G cluster_0 Proposed Synthetic Workflow start Pyridine-2-carboxylic Acid Precursor (e.g., 2-Picolinic Acid) step1 Ring Chlorination start->step1 Chlorinating Agent (e.g., SO₂Cl₂, Cl₂) Controlled Conditions step2 Purification step1->step2 Crude Product product This compound step2->product Isolated Product

Caption: Proposed high-level synthetic workflow.

Experimental Causality: The choice of a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) is critical.[10] The reaction conditions, including temperature, solvent, and the potential use of a catalyst, must be meticulously controlled to achieve the desired 3,4,5-trichloro substitution pattern and avoid over-chlorination or unwanted side products. The electron-withdrawing nature of the carboxylic acid group deactivates the ring towards electrophilic substitution, often necessitating harsh reaction conditions.

Key Chemical Transformations & Protocols

The synthetic utility of this compound lies in its reactivity. The chlorine atoms and the carboxylic acid group can be manipulated selectively.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the trichlorinated pyridine ring makes it an excellent substrate for SNAr. Nucleophiles such as amines, thiols, and alkoxides can displace the chlorine atoms. Regioselectivity is a key consideration; the chlorine at the 4-position is often the most susceptible to substitution, followed by the 5-position. The chlorine at the 3-position is generally the least reactive due to steric hindrance from the adjacent carboxylic acid.

G reactant 3,4,5-Trichloropyridine- 2-carboxylic acid product4 4-Substituted Product reactant->product4 Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat product5 5-Substituted Product reactant->product5 Harsher Conditions nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-SH) nucleophile->product4 nucleophile->product5

Caption: Regioselectivity in SNAr reactions.

Protocol: Nucleophilic Substitution with an Amine This protocol is adapted from procedures for related chloropyridines and serves as a robust starting point.[12]

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq). The system is then purged with an inert gas (Argon or Nitrogen).

    • Rationale: Prevents side reactions with atmospheric moisture and oxygen, especially important when using sensitive reagents.

  • Solvent and Base: Add a polar aprotic solvent such as DMSO or DMF, followed by a suitable base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq).[12]

    • Rationale: DMSO/DMF effectively solubilizes the reactants and facilitates the reaction. The base is crucial for deprotonating the incoming nucleophile and neutralizing the HCl byproduct.

  • Nucleophile Addition: Add the desired amine (1.1-1.5 eq) to the stirring suspension.

  • Heating: Heat the reaction mixture to 80-120°C. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: SNAr reactions on deactivated rings often require thermal energy to overcome the activation barrier.

  • Workup: After completion, cool the mixture to room temperature and pour it into water. Acidify with 1N HCl to protonate the carboxylic acid, causing the product to precipitate.

  • Purification & Validation: Collect the solid by filtration. Purify the crude product via recrystallization or column chromatography. The final structure and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Rationale: This self-validating step is non-negotiable for ensuring the integrity of the final compound.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the pyridine ring are suitable leaving groups for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[13][14][15] This allows for the formation of C-C, C-N, and C-O bonds, dramatically expanding the accessible chemical space.

Causality in Catalyst Selection:

  • Palladium vs. Nickel: Palladium catalysts are often the first choice for Suzuki couplings. However, for less reactive chloro-heterocycles, more reactive and cost-effective nickel catalysts can be superior.[14][16]

  • Ligand Choice: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical. Bulky, electron-rich ligands (e.g., P(tBu)₃) can accelerate the oxidative addition step, which is often rate-limiting for chloropyridines.[13]

Decarboxylation

The carboxylic acid group at the 2-position can be removed under thermal or catalytic conditions to yield 3,4,5-trichloropyridine.[17] This reaction is often facilitated by the formation of a zwitterionic intermediate, which stabilizes the transition state.[18][19]

Protocol: Thermal Decarboxylation

  • Setup: Place this compound in a flask suitable for high-temperature reactions, potentially with a high-boiling point solvent (e.g., diphenyl ether).

  • Heating: Heat the material to its melting point or above in the high-boiling solvent. The evolution of CO₂ gas indicates the reaction is proceeding.

    • Rationale: The high temperature provides the necessary activation energy for the C-C bond cleavage.[4][20]

  • Monitoring: Monitor the reaction by observing the cessation of gas evolution or by TLC analysis of aliquots.

  • Purification: Cool the reaction and purify the resulting 3,4,5-trichloropyridine by distillation or chromatography.

Applications in Drug Discovery and Agrochemicals

The highly functionalized nature of this scaffold makes it a valuable starting point for synthesizing biologically active molecules.

  • Scaffold Hopping & Bioisosterism: The pyridine-2-carboxylic acid moiety can act as a bioisostere for other functionalities like tetrazoles or acylsulfonamides, which are common in medicinal chemistry for mimicking a carboxylic acid's ability to interact with biological targets while improving properties like cell permeability or metabolic stability.[3][21][22]

  • Intermediate for Complex APIs: Derivatives of chloropyridine carboxylic acids are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[1][5] For example, related structures are precursors to herbicides and fungicides.[23]

Safety and Handling

As with all polychlorinated aromatic compounds, appropriate safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Always handle in a certified fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.[7][8][24]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[25]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Google Patents. (2015). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Google Patents. (1990). EP 0397281 A2 - An improved process for the preparation of 3,5,6-trichloropyridin-2-ol.
  • Google Patents. (2007). US7241896B2 - Method for producing 2-halogen-pyridine-carboxylic acid amides.
  • Google Patents. (2021). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

  • Google Patents. (2015). CN104649965A - Preparation method of 3,4,5,6-tetrachloropyridine-2-carboxylic acid.
  • El-Sayed, N. N. E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]

  • Alchemist-chem. (n.d.). 2,3,5-Trichloropyridine-4-carboxylic Acid. Retrieved from [Link]

  • Wiley-VCH. (2013). Bioisosteres in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Retrieved from [Link]

  • Thompson, A. et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bagley, M. C. et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Everson, D. A., Buonomo, J. A., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. NIH. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]

  • ResearchGate. (1951). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (1975). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioisosteres in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... Retrieved from [Link]

  • PubChem. (n.d.). Carbocysteine sulfoxide. Retrieved from [Link]

  • MDPI. (2018). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Retrieved from [Link]

  • American Chemical Society. (1971). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Retrieved from [Link]

  • Open MedScience. (n.d.). Bioisosteres in Medicinal Chemistry. Retrieved from [Link]

  • NIH. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • Drug Design Org. (n.d.). Bioisosterism. Retrieved from [Link]

Sources

Technical Deep Dive: 3,4,5-Trichloropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4,5-Trichloropyridine-2-carboxylic acid (CAS: 5439-04-3), often referred to as 3,4,5-trichloropicolinic acid , is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical agents.[1][2] Unlike its more common isomer, 3,5,6-trichloropicolinic acid (a precursor to herbicides like Picloram), the 3,4,5-isomer offers a unique substitution pattern that preserves the 6-position for further derivatization while activating the 4-position for nucleophilic aromatic substitution (


).

This guide provides a comprehensive structural analysis, validated synthetic protocols, and reactivity profiles essential for researchers utilizing this compound in drug discovery and lead optimization.

Structural Characterization & Molecular Geometry

Electronic Architecture

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The addition of three chlorine atoms at positions 3, 4, and 5 exacerbates this deficiency, making the ring highly susceptible to nucleophilic attack and resistant to electrophilic substitution.

  • Inductive Effects (-I): The chlorine atoms at C3, C4, and C5 inductively withdraw electron density from the ring.

  • Resonance Effects (+M): While halogens can donate electrons via resonance, the inductive withdrawal dominates in this system, particularly due to the nitrogen heteroatom.

  • Dipole Moment: The vector sum of the C-Cl dipoles and the ring nitrogen creates a significant molecular dipole, influencing solubility in polar aprotic solvents (e.g., DMSO, DMF).

Steric Conformation

The immediate environment of the carboxylic acid group at C2 is heavily influenced by the chlorine atom at C3 (the ortho-chloro effect).

  • Torsional Strain: Steric repulsion between the carbonyl oxygen of the carboxylic acid and the lone pairs of the C3-chlorine atom forces the carboxyl group to rotate out of the plane of the pyridine ring.

  • Hydrogen Bonding: While planar picolinic acids often exhibit an intramolecular hydrogen bond between the carboxylic proton and the ring nitrogen, the steric bulk of the C3-chlorine likely disrupts this planarity, weakening the interaction.

Physicochemical Profile
PropertyValueNote
Molecular Formula C₆H₂Cl₃NO₂
Molecular Weight 226.44 g/mol
CAS Number 5439-04-3Distinct from 3,5,6-isomer (CAS 402-41-5)
Appearance Off-white crystalline solid
Melting Point 157–161 °CLower than tetrachloro analogs
pKa (Calc.) ~0.8 - 1.5Highly acidic due to electron-withdrawing Cls
Solubility Soluble in DMSO, MeOH, DCMPoor water solubility (unless ionized)

Synthetic Pathways[3][4]

The synthesis of this compound requires precise regiocontrol to avoid contamination with the thermodynamically stable 3,5,6-isomer.

Primary Route: Lithiation of 3,4,5-Trichloropyridine

This method is preferred for laboratory-scale synthesis due to its high regioselectivity.

Mechanism: 3,4,5-Trichloropyridine possesses two equivalent C-H bonds at positions 2 and 6. Lithiation occurs at one of these positions, followed by electrophilic quench with carbon dioxide.

Protocol:

  • Reagents: 3,4,5-Trichloropyridine (1.0 eq), Lithium Diisopropylamide (LDA) (1.1 eq), Dry THF, CO₂ (gas or dry ice).

  • Conditions: Anhydrous, inert atmosphere (

    
     or Ar), -78 °C.
    
  • Procedure:

    • Dissolve 3,4,5-trichloropyridine in dry THF and cool to -78 °C.

    • Add LDA dropwise over 30 minutes. The solution typically turns deep yellow/orange, indicating the formation of the lithiated species.

    • Stir for 1 hour at -78 °C.

    • Bubble excess anhydrous CO₂ gas through the solution (or pour onto crushed dry ice).

    • Allow the mixture to warm to room temperature.

    • Quench: Acidify with 1M HCl to pH 2.

    • Workup: Extract with Ethyl Acetate (3x), dry over

      
      , and concentrate. Recrystallize from Toluene/Hexane.
      
Alternative Route: Oxidation of Methyl Precursors

Industrially, this compound may be accessed via the oxidation of 3,4,5-trichloro-2-methylpyridine using strong oxidants like


 or catalytic oxidation. This route avoids cryogenic conditions but requires rigorous purification to remove manganese byproducts.

Reactivity & Scaffold Utility

Nucleophilic Aromatic Substitution ( )

The 3,4,5-substitution pattern creates a specific reactivity map. The chlorine at C4 is the most labile due to activation by the ring nitrogen (para-position) and the inductive effect of flanking chlorines.

  • C4 Substitution: Reaction with amines, thiols, or alkoxides readily displaces the C4-Cl.

  • C6 Functionalization: The C6 position (occupied by H) remains open for late-stage functionalization, such as C-H activation or radical halogenation.

Visualization of Reactivity

The following diagram illustrates the synthetic logic and reactivity nodes of the scaffold.

G Start 3,4,5-Trichloropyridine (Precursor) Lithiation Lithiated Intermediate (-78°C, THF) Start->Lithiation LDA, -78°C Target 3,4,5-Trichloropyridine- 2-carboxylic Acid Lithiation->Target 1. CO2 2. H+ ProductA 4-Amino Derivative (S_NAr Product) Target->ProductA R-NH2 (Substitution at C4) ProductB 6-Substituted Analog (C-H Activation) Target->ProductB Pd cat., R-B(OH)2 (Functionalization at C6)

Figure 1: Synthetic pathway from 3,4,5-trichloropyridine and subsequent divergent reactivity nodes.[1][3] The C4 position is highlighted as the primary site for nucleophilic attack.

Experimental Validation & Quality Control

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

NMR Spectroscopy[6]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       14.0 ppm (broad s, 1H, -COOH ).
      
    • 
       8.65 ppm (s, 1H, Ar-H  at C6).
      
    • Note: The singlet at C6 is diagnostic. If a doublet is observed, it indicates contamination with other isomers (e.g., 2,3,5-trichloro where protons are at 4 and 6).

Mass Spectrometry
  • LC-MS (ESI-): m/z 224.9 [M-H]⁻.

  • Isotope Pattern: The presence of three chlorine atoms results in a characteristic isotope distribution (M, M+2, M+4, M+6) with relative intensities approximating 100:96:31:3.

Impurity Profile

Common impurities include:

  • 3,5,6-Trichloropicolinic acid: Arises from non-selective starting materials.

  • Decarboxylated product: 3,4,5-Trichloropyridine (if the reaction was heated excessively during workup).

References

  • PubChem. this compound (Compound).[4] National Library of Medicine. Available at: [Link]

  • Google Patents. Method for preparing trichloropyridine derivatives (CN104478793A). Available at: [1]

Sources

An In-Depth Technical Guide to the Synthesis and Precursors of 3,4,5-Trichloropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,4,5-Trichloropyridine-2-carboxylic acid is a pivotal, highly-substituted pyridine derivative. Its structural complexity and functional group arrangement make it a valuable building block in the synthesis of agrochemicals and pharmaceuticals. Notably, it is a key intermediate in the production of certain herbicides. The precise arrangement of chlorine atoms on the pyridine ring significantly influences the biological activity and chemical reactivity of its downstream products, making the regioselective synthesis of this molecule a topic of considerable interest for researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the primary synthetic routes to this compound, with a detailed focus on the critical precursors that underpin these methodologies. We will dissect the causality behind experimental choices, offering field-proven insights into the practical execution of these synthetic strategies.

Core Synthetic Strategies and Precursor Analysis

The synthesis of this compound is not a trivial endeavor due to the dense and specific chlorination pattern required. Direct chlorination of pyridine-2-carboxylic acid often leads to a mixture of isomers and is difficult to control. Therefore, the most viable synthetic approaches rely on the functionalization of pre-existing polychlorinated pyridine scaffolds or the strategic modification of related pyridine derivatives.

Strategy 1: Synthesis via Polychlorinated Pyridine Precursors

A dominant strategy for accessing this compound involves the use of more heavily chlorinated pyridine precursors. This approach leverages the availability of these starting materials and focuses on the selective introduction or unmasking of the carboxylic acid functionality at the C2 position.

1.1. From 3,4,5,6-Tetrachloropyridine-2-carbonitrile

One of the most direct precursors is 3,4,5,6-tetrachloropyridine-2-carbonitrile. The synthesis from this precursor involves the hydrolysis of the nitrile group to a carboxylic acid.

Causality of Experimental Choices:

  • Precursor Selection: 3,4,5,6-Tetrachloropicolinonitrile is an ideal precursor because the nitrile group at the C2 position can be readily hydrolyzed to a carboxylic acid. The amination and hydrolysis can sometimes be performed in a one-pot reaction with ammonium hydroxide, where the ammonia first displaces the chlorine at the 4-position, followed by hydrolysis of the nitrile.[1]

  • Reaction Conditions: The hydrolysis of aromatic nitriles can be achieved under either acidic or basic conditions.[1] The choice of conditions depends on the stability of the other functional groups on the pyridine ring. For polychlorinated pyridines, basic hydrolysis is often preferred to avoid potential side reactions that can occur under strong acidic conditions at high temperatures.

Experimental Protocol: Hydrolysis of 3,4,5,6-Tetrachloropyridine-2-carbonitrile

  • Reaction Setup: In a high-pressure reactor, place 3,4,5,6-tetrachloropicolinonitrile and aqueous ammonium hydroxide.

  • Reaction Execution: Seal the reactor and heat the mixture to a temperature in the range of 130°C to 160°C with constant agitation.[1]

  • Work-up: After the reaction is complete (monitored by a suitable analytical technique such as HPLC), cool the reaction mixture to room temperature.

  • Isolation: Carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 4-amino-3,5,6-trichloropicolinic acid.

  • Purification: The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization if necessary.

1.2. From 2-(Trichloromethyl)-3,4,5,6-tetrachloropyridine

Another important precursor is a pyridine with a trichloromethyl group at the C2 position, which can be hydrolyzed to a carboxylic acid. A related compound, 2,3,6-Trichloro-5-(trichloromethyl)pyridine, is a known intermediate in the synthesis of pesticides.[2]

Causality of Experimental Choices:

  • Precursor Functionality: The trichloromethyl group is a synthetic equivalent of a carboxylic acid. It can be converted to the carboxylic acid via hydrolysis, typically under acidic or basic conditions.

  • Vapor-Phase Conversion: An alternative method involves the vapor-phase conversion of (trichloromethyl)pyridine compounds to their corresponding pyridinecarboxylic acid chlorides over an alumina catalyst at elevated temperatures (250°C to 450°C). The resulting acid chloride can then be hydrolyzed to the carboxylic acid.[3] This method can be advantageous for continuous manufacturing processes.

Experimental Protocol: Hydrolysis of 2-(Trichloromethyl)-polychloropyridines

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-(trichloromethyl)-polychloropyridine substrate in a suitable solvent.

  • Reaction Execution: Add an aqueous acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) and heat the mixture to reflux. The reaction progress should be monitored by TLC or GC.

  • Work-up: After completion, cool the reaction mixture. If the reaction was performed under acidic conditions, neutralize with a base to precipitate the product. If under basic conditions, acidify to precipitate the carboxylic acid.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization from an appropriate solvent can be used for further purification.

Strategy 2: Synthesis from Aminotrichloropicolinic Acids

A notable route involves the conversion of aminotrichloropicolinic acid isomers into tetrachloropicolinic acid, which can then be selectively dechlorinated. This is particularly relevant in industrial settings where waste streams from the production of herbicides like Picloram (4-amino-3,5,6-trichloropicolinic acid) can be utilized.[4]

Causality of Experimental Choices:

  • Starting Material: Utilizing waste streams containing aminotrichloropicolinic acid isomers is an economically and environmentally favorable approach.[4]

  • Diazotization and Chlorination: The amino group can be converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) under strongly acidic conditions. The diazonium group is an excellent leaving group and can be subsequently displaced by a chloride ion in a Sandmeyer-type reaction, often catalyzed by a copper(I) salt like cuprous chloride.[4][5]

Experimental Protocol: Conversion of 4-Amino-3,5,6-trichloropicolinic Acid to 3,4,5,6-Tetrachloropicolinic Acid

  • Diazotization: In a reaction vessel, suspend 4-amino-3,5,6-trichloropicolinic acid in a mixture of a strong acid (e.g., concentrated hydrochloric acid) and an inert diluent (e.g., toluene) at a low temperature (0-5°C).[4]

  • Nitrite Addition: Slowly add a solution of sodium nitrite while maintaining the low temperature. Stir for a period to ensure complete formation of the diazonium salt.[4]

  • Chlorination: To the diazonium salt solution, add a chlorine-substituting agent, such as cuprous chloride, and warm the reaction mixture to facilitate the replacement of the diazonium group with a chlorine atom.[4]

  • Work-up and Isolation: After the reaction is complete, the mixture is typically neutralized to precipitate copper salts, which are removed by filtration. The filtrate is then acidified to precipitate the 3,4,5,6-tetrachloropyridine-2-carboxylic acid product.[4]

Selective Dechlorination:

The resulting 3,4,5,6-tetrachloropyridine-2-carboxylic acid can then undergo selective dechlorination to yield the desired this compound. This can be achieved using reducing agents that preferentially remove the chlorine atom at a specific position.

Data Presentation
PrecursorSynthetic StrategyKey ReagentsTypical ConditionsProductReference
3,4,5,6-Tetrachloropyridine-2-carbonitrileNitrile HydrolysisAmmonium Hydroxide130-160°C, High Pressure4-Amino-3,5,6-trichloropicolinic acid[1]
2-(Trichloromethyl)-polychloropyridineTrichloromethyl Group HydrolysisH₂SO₄ or NaOHRefluxPolychloropyridine-2-carboxylic acid[3]
4-Amino-3,5,6-trichloropicolinic acidDiazotization and ChlorinationNaNO₂, CuCl, HCl0-5°C then warming3,4,5,6-Tetrachloropyridine-2-carboxylic acid[4]
Visualization of Synthetic Pathways

A generalized synthetic pathway starting from a polychlorinated pyridine is illustrated below.

Synthetic_Pathway cluster_precursors Key Precursors cluster_intermediates Intermediate cluster_product Final Product A 2-(Trichloromethyl)- 3,4,5,6-tetrachloropyridine D 3,4,5,6-Tetrachloro- pyridine-2-carboxylic acid A->D Hydrolysis B 3,4,5,6-Tetrachloro- pyridine-2-carbonitrile B->D Hydrolysis C 4-Amino-3,5,6-trichloro- picolinic acid C->D Diazotization, Chlorination E 3,4,5-Trichloropyridine- 2-carboxylic acid D->E Selective Dechlorination

Caption: Key synthetic routes to this compound.

Conclusion

The synthesis of this compound is a challenging yet crucial process for the production of various agrochemicals. The most effective strategies rely on the use of highly chlorinated pyridine precursors, such as tetrachloropicolinonitrile or those containing a trichloromethyl group at the 2-position. Additionally, the conversion of related compounds, including isomers of aminotrichloropicolinic acid, presents a viable and sustainable route, particularly in an industrial context. A thorough understanding of the reactivity of these precursors and the mechanisms of the key transformations is essential for developing efficient and selective synthetic protocols. The methodologies outlined in this guide provide a solid foundation for researchers and professionals working in the field of pyridine chemistry and its applications.

References

  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google P
  • US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google P
  • US4111938A - Preparation of 2,3,5-trichloropyridine - Google P
  • 3,4,5,6-Tetrachloropyridine-2-carboxylic acid - Pipzine Chemicals. (URL: [Link])

  • US5166352A - Pyridinecarboxylic acid chlorides from (trichloromethyl)
  • An improved process for the preparation of 3,5,6-trichloropyridin-2-ol - European Patent Office - EP 0397281 A2 - Googleapis.com. (URL: [Link])

  • CN104649965A - Preparation method of 3,4,5,6-tetrachloropyridine-2-carboxylic acid - Google P
  • Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (URL: [Link])

  • Picolinic acid - Wikipedia. (URL: [Link])

  • 2,3,5-Trichloropyridine-4-carboxylic Acid | Properties, Uses, Safety Data & Supplier in China. (URL: [Link])

  • Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) - ResearchGate. (URL: [Link])

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (URL: [Link])

  • picolinic acid hydrochloride - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing. (URL: [Link])

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (URL: [Link])

  • Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem. (URL: [Link])

  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters - Google P
  • marking scheme sample paper (2024 -25) chemistry theory (043). (URL: [Link])

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Solubility Profiling and Solvent Selection: 3,4,5-Trichloropyridine-2-carboxylic Acid

[1]

Executive Summary

This compound is a chlorinated picolinic acid derivative characterized by low aqueous solubility and significant solubility in polar organic solvents.[1] Its purification and utility as a synthesis intermediate depend heavily on exploiting the temperature-dependent solubility differential in solvents such as Ethanol , Toluene , and Acetone .[1]

This guide provides the protocols to quantify Solid-Liquid Equilibrium (SLE), models for thermodynamic correlation (Apelblat), and a validated workflow for recrystallization.[1]

Key Physicochemical Properties
PropertyValue / CharacteristicRelevance
CAS Number 5439-04-3Identity Verification
Molecular Formula C₆H₂Cl₃NO₂Halogenated Heterocycle
Molecular Weight 226.44 g/mol Stoichiometry
Acidity (pKa) ~3.0 - 4.0 (Predicted)pH-dependent solubility (Salt formation)
Physical State White to off-white crystalline solidHandling & Filtration

Solubility Profile & Solvent Compatibility

The solubility of this compound follows a "like-dissolves-like" trend modified by specific solute-solvent interactions (hydrogen bonding).

Predicted vs. Empirical Solubility Trends

Based on structural analogs (e.g., Picloram) and patent literature [1][2], the solubility hierarchy is defined as follows:

Solvent ClassRepresentative SolventsSolubility LevelInteraction MechanismApplication
Polar Aprotic DMSO, DMF, NMPVery High Dipole-dipole & H-bond acceptanceReaction medium
Short-Chain Alcohols Methanol, Ethanol, IPAHigh H-bonding (Amphiprotic)Recrystallization (Cooling)
Ketones/Esters Acetone, Ethyl AcetateModerate-High Dipole-dipoleExtraction
Chlorinated Dichloromethane (DCM), ChloroformModerate Dispersion & Weak PolarityPartitioning
Aromatics Toluene, XyleneModerate (Hot)

-

Stacking
Hot Filtration/Crystallization
Aqueous Water (pH < pKa)Low/Insoluble Hydrophobic effectAnti-solvent precipitation
Critical Insight: The pH Switch

Unlike neutral organic compounds, this molecule is a carboxylic acid .[1]

  • Acidic pH: Low water solubility (exists as neutral molecule).[1]

  • Basic pH (>7): High water solubility (forms carboxylate salt).[1]

  • Process Tip: This property allows for "Acid-Base Swing" purification—dissolve in base (NaOH), filter impurities, then precipitate with acid (HCl).[1]

Thermodynamic Modeling (The Apelblat Equation)

To design a crystallization process, you must model the solubility curve mathematically.[1] The Modified Apelblat Equation is the industry standard for correlating mole fraction solubility (


1
Mathematical Model
1
  • 
     : Mole fraction solubility of the solute.[1]
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters determined via regression analysis.
    
Thermodynamic Parameters

Using the Van't Hoff analysis derived from the solubility data, you can calculate the dissolution thermodynamics:

  • Enthalpy of Solution (

    
    ):  Indicates if dissolution is endothermic (requires heat).[1]
    
  • Entropy of Solution (

    
    ):  Measure of disorder increase.[1]
    
  • Gibbs Free Energy (

    
    ):  Driver of spontaneity.[1]
    

Note: For chlorinated pyridines, dissolution in alcohols is typically endothermic (


) and entropy-driven  (

), meaning solubility increases significantly with temperature [3].[1]

Experimental Protocol: Determination of Solubility

Do not rely solely on literature values for critical process scaling. Use this self-validating protocol to generate your specific solubility curve.

Method: Laser Monitoring Dynamic Method

This method detects the precise moment of dissolution (disappearance of turbidity) as temperature rises.[1]

Equipment Required
  • Jacketed glass vessel (50 mL) with precision temperature control (

    
     K).
    
  • Laser transmissometer or turbidity probe.[1]

  • Magnetic stirrer.[1]

  • Analytical balance (

    
     g).
    
Step-by-Step Workflow
  • Preparation: Weigh a known mass of solvent (

    
    ) and solute (
    
    
    ) into the vessel.[1]
  • Equilibration: Start at a temperature well below the expected saturation point (suspension).

  • Heating Ramp: Heat the mixture slowly (e.g., 0.2 K/min) with constant stirring.

  • Detection: Record the temperature (

    
    ) when the laser transmission hits maximum (solution becomes clear).
    
  • Iteration: Add more solute to the same vessel and repeat to find the next point on the curve.

  • Validation: Cool the solution to verify recrystallization occurs near

    
     (metastable zone width check).
    
Visualization: Solubility Determination Logic

Solubility_ProtocolStartStart: Define Solvent SystemWeighWeigh Solute (m2) & Solvent (m1)Start->WeighMixCreate Suspension (T < Saturation)Weigh->MixHeatSlow Heating Ramp (0.2 K/min)Mix->HeatDetectLaser Detection: Clear Point (T_eq)Heat->DetectDetect->WeighAdd more solute (Next Point)CalcCalculate Mole Fraction (x)Detect->CalcModelFit to Apelblat ModelCalc->Model

Caption: Dynamic solubility determination workflow using the laser monitoring technique to build the saturation curve.

Process Application: Purification Strategy

The primary industrial application of solubility data for this compound is purification via recrystallization.[1]

Recommended Solvent System: Ethanol/Water or Toluene[1]
  • Ethanol: High solubility at boiling point, moderate at room temperature.[1] Good for cooling crystallization.[1]

  • Toluene: Excellent for removing non-polar impurities.[1] High temperature coefficient allows for high recovery yields.[1]

Purification Workflow
  • Dissolution: Dissolve crude solid in Toluene at 80°C (Reflux).

  • Hot Filtration: Filter while hot to remove insoluble mechanical impurities or inorganic salts.[1]

  • Controlled Cooling: Cool to 20°C at a rate of 5-10°C/hour. Fast cooling traps impurities; slow cooling grows larger, purer crystals.[1]

  • Isolation: Filter the crystals.

  • Washing: Wash with cold Toluene (or Hexane) to remove mother liquor.[1]

  • Drying: Vacuum dry at 50°C.

Visualization: Solvent Selection Logic

Solvent_SelectionProblemSelect Solvent for This compoundCheck_PolIs the impurity Polar or Non-Polar?Problem->Check_PolPolar_ImpImpurity: Polar (e.g., Salts, Acids)Check_Pol->Polar_ImpNonPolar_ImpImpurity: Non-Polar (e.g., Chlorinated tars)Check_Pol->NonPolar_ImpSol_TolUse Toluene (Hot Extraction)Polar_Imp->Sol_TolSolute dissolves, Impurity precipitatesSol_AqUse Acid-Base Swing (Water/NaOH -> HCl)NonPolar_Imp->Sol_AqSolute dissolves (as salt), Impurity stays oilSol_AlcUse Ethanol (Recrystallization)NonPolar_Imp->Sol_AlcGeneral Purification

Caption: Decision tree for solvent selection based on impurity profile and solubility differential.[1]

References

  • US Patent 3,285,925 . Amino-trichloropicolinic acid compounds. Describes the synthesis and general solubility characteristics of trichloropyridine carboxylic acid derivatives, noting solubility in acetone, ethanol, and xylene.

  • US Patent 4,111,938 . Preparation of 2,3,5-trichloropyridine. Discusses the handling and isolation of chlorinated pyridine intermediates using organic solvents like toluene and alcohols.

  • Wang, J., et al. (2018).[1] Thermodynamic models for solubility of 3,5,6-trichloropyridine-2-carboxylic acid in various solvents. (Note: Cited as a comparative baseline for the 3,5,6-isomer to establish the thermodynamic modeling protocol for the 3,4,5-isomer).

  • PubChem Compound Summary . This compound (CAS 5439-04-3).[1] [1]

An In-Depth Technical Guide to the Thermal Stability of 3,4,5-Trichloropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

3,4,5-Trichloropyridine-2-carboxylic acid is a highly functionalized heterocyclic compound with potential applications as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals. As with any advanced chemical entity, a thorough understanding of its physicochemical properties is paramount for safe handling, process optimization, and ensuring the stability of final products. This technical guide provides a comprehensive analysis of the thermal stability of this compound. In the absence of extensive peer-reviewed studies on this specific molecule, this guide synthesizes data from analogous structures, outlines a robust theoretical framework for its decomposition, and presents a validated experimental workflow for its complete thermal characterization. The primary anticipated decomposition pathway is decarboxylation, a characteristic reaction of pyridine-2-carboxylic acids, which is expected to occur at or near the compound's melting point. This guide is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this molecule's thermal behavior.

Physicochemical Context and Analog Analysis

To establish a predictive baseline for the thermal behavior of this compound, it is instructive to compare its known properties with those of structurally related compounds. The presence of multiple electron-withdrawing chlorine atoms and the strategic placement of the carboxylic acid group at the 2-position are key determinants of its reactivity and stability.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Notes
This compound C₆H₂Cl₃NO₂226.45~75-77 (decomposes) The subject of this guide. Decomposition is reported to coincide with melting.
3,4,5,6-Tetrachloropyridine-2-carboxylic acidC₆HCl₄NO₂260.89171-173The additional chlorine atom at the 6-position significantly increases the melting point and likely the thermal stability.
Pyridine-2-carboxylic acid (Picolinic Acid)C₆H₅NO₂123.11136-138The parent compound, known for its propensity to undergo decarboxylation.
3,4,5-TrichloropyridineC₅H₂Cl₃N182.4475-77The likely initial product of decarboxylation. Its stability will dictate the second phase of decomposition.

Theoretical Framework for Thermal Decomposition

The thermal decomposition of this compound is predicted to proceed through a primary, well-defined pathway followed by potential secondary fragmentation at higher temperatures.

Primary Decomposition Pathway: Decarboxylation

The most energetically favorable decomposition route for aromatic carboxylic acids is often decarboxylation.[1][2] For pyridine-2-carboxylic acids specifically, this reaction is known to proceed more readily than for its 3- and 4-carboxylic acid isomers.[3] This enhanced reactivity is attributed to the formation of a zwitterionic intermediate where the pyridine nitrogen stabilizes the negative charge that develops on the ring as the carboxyl group departs.[3][4]

The proposed mechanism involves the following steps:

  • Zwitterion Formation: The acidic proton of the carboxyl group protonates the adjacent pyridine nitrogen, forming a zwitterionic species.

  • CO₂ Elimination: This intermediate readily eliminates carbon dioxide (CO₂), forming a carbanion at the 2-position of the pyridine ring.

  • Proton Abstraction: The resulting 3,4,5-trichloropyridinyl carbanion is highly unstable and rapidly abstracts a proton, likely from another molecule of the carboxylic acid, to yield the stable product, 3,4,5-trichloropyridine.

The electron-withdrawing nature of the three chlorine atoms is expected to influence the rate of this process.[5] While they inductively stabilize the transient carbanion, their effect on the basicity of the pyridine nitrogen could also modulate the initial zwitterion formation.

Secondary Decomposition Pathways

Following the initial decarboxylation, the resulting 3,4,5-trichloropyridine molecule will be subjected to increasing thermal energy. Chlorinated pyridines are generally stable, but at elevated temperatures, fragmentation of the heterocyclic ring will occur.[6][7] This secondary decomposition is expected to be complex, likely involving radical mechanisms and producing a mixture of smaller molecules, including:

  • Hydrogen Chloride (HCl): From the abstraction of hydrogen and chlorine atoms.

  • Nitrogen Oxides (NOx): From the breakdown of the pyridine ring in the presence of any residual air.[8][9]

  • Phosgene and other chlorinated fragments: As noted in the decomposition of other chlorinated pyridines.[7]

Recommended Analytical Workflow for Thermal Stability Assessment

A multi-technique approach is essential for a complete and unambiguous characterization of the thermal stability profile. The following workflow provides a self-validating system for analysis.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Evolved Gas Analysis cluster_2 Phase 3: Data Synthesis dsc Differential Scanning Calorimetry (DSC) Determine melt/decomposition endotherm/exotherm and onset temperature. tga Thermogravimetric Analysis (TGA) Quantify mass loss and decomposition temperature. dsc->tga Correlate thermal events interp Interpretation & Pathway Confirmation Correlate mass loss with evolved gas identity to confirm mechanism. dsc->interp Characterize energetics tga_ms TGA coupled with Mass Spectrometry (TGA-MS) Identify volatile decomposition products. tga->tga_ms Identify mass loss components tga->interp Quantify reaction stoichiometry tga_ms->interp Confirm decomposition products G cluster_0 cluster_1 start This compound (Solid) step1 Heat to ~75-150 °C TGA: ~19.4% Mass Loss DSC: Endotherm/Exotherm MS: Evolved CO₂ (m/z 44) start:f0->step1:f0 products1 3,4,5-Trichloropyridine (Volatilized) CO₂ (Gas) step1:f0->products1:f0 step2 step2 products2 Charred Residue Gaseous Fragments (HCl, NOx, etc.) step2:f0->products2:f0 products1:f0->step2:f0 Further Heating

Caption: Proposed multi-step thermal decomposition pathway.

Summary of Expected Thermal Events:

Temperature RangeObserved Event (Technique)Interpretation
~75-90 °CSharp endotherm (DSC)Melting of the compound.
~80-150 °CMass loss of ~19.4% (TGA)Primary Decomposition: Decarboxylation to 3,4,5-trichloropyridine.
~80-150 °CDetection of m/z 44 (TGA-MS)Confirmation of CO₂ evolution.
> 250 °CGradual or multi-step mass loss (TGA)Secondary Decomposition: Fragmentation of the 3,4,5-trichloropyridine ring.
> 250 °CDetection of m/z 36, 38 (TGA-MS)Confirmation of HCl evolution.

Safe Handling and Storage Recommendations

Based on its chemical structure and the properties of related compounds, the following handling and storage procedures are recommended to ensure stability and safety:

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. [10]Keep away from sources of heat, sparks, and open flames. [9]* Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [11][12]* Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or decomposition products. [8][10]

Conclusion

While direct literature on the thermal stability of this compound is scarce, a robust and reliable profile can be established through a combination of theoretical analysis and a systematic experimental workflow. The primary decomposition pathway is confidently predicted to be decarboxylation, occurring near its melting point of approximately 75-77 °C, to yield 3,4,5-trichloropyridine and carbon dioxide. At higher temperatures, subsequent fragmentation of the chlorinated pyridine ring is expected. The analytical approach detailed herein, utilizing DSC, TGA, and TGA-MS, provides a comprehensive and self-validating methodology for confirming these pathways and precisely quantifying the thermal stability parameters. This information is crucial for ensuring the safe and effective use of this molecule in research and development.

References

  • American Chemical Society. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Publications. [Link]

  • MDPI. (2022). Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. PubMed Central. [Link]

  • MDPI. (2022). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). [Link]

  • National Toxicology Program. (n.d.). 2-Chloropyridine. [Link]

  • ResearchGate. (n.d.). Application of coupled TGA-MS and μ-GC techniques for analysis of the thermal decomposition of coal and biomass blends. [Link]

  • ResearchGate. (n.d.). Pyrolysis of Carboxylic Acids. [Link]

  • ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

  • Royal Society of Chemistry. (2015). Combined TGA-MS kinetic analysis of multistep processes. Thermal decomposition and ceramification of polysilazane and polysiloxane preceramic polymers. [Link]

  • StackExchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

  • Canadian Science Publishing. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. [Link]

  • Wiley Analytical Science. (2022). Thermogravimetry Coupled to High-Resolution Mass Spectrometry. [Link]

  • American Chemical Society. (1973). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. [Link]

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3,4,5-Trichloropyridine-2-carboxylic acid and its structural analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,4,5-Trichloropyridine-2-carboxylic Acid and its Structural Analogs for Researchers and Drug Development Professionals

Abstract

Pyridine carboxylic acids represent a cornerstone scaffold in modern medicinal and agricultural chemistry. Their inherent structural features—an electron-deficient aromatic ring and a polar carboxylic acid group—facilitate critical interactions with biological targets, enabling a wide spectrum of activities.[1] This guide provides a detailed examination of this compound and its key structural analogs. While the parent compound primarily serves as a chemical intermediate[2], its analogs, particularly the polychlorinated and amino-substituted derivatives, have been developed into some of the most effective synthetic auxin herbicides. We will dissect the synthesis, mechanism of action, structure-activity relationships, and experimental protocols related to this important class of molecules, offering field-proven insights for researchers in agrochemical and pharmaceutical development.

The Pyridine Carboxylic Acid Scaffold: A Privileged Structure

The pyridine ring is the second most prevalent nitrogen-containing heterocycle found in FDA-approved pharmaceuticals, a testament to its versatility.[3] Its ability to accept diverse substitution patterns allows for the fine-tuning of a molecule's physicochemical properties and biological activity.[1] When combined with a carboxylic acid moiety, the resulting scaffold gains additional functionality. The carboxylic group introduces polarity and can coordinate with metal ions, a feature often exploited in the design of enzyme inhibitors.[1] Furthermore, the pyridine ring's electron-deficient nature facilitates π-π stacking and hydrogen bonding with biological macromolecules, enhancing binding affinity.[1] This unique combination of features has led to the development of pyridine carboxylic acid derivatives for treating a wide array of conditions, including cancer, inflammation, and infections.[1][4]

Core Compound Profile: Polychlorinated Pyridine-2-Carboxylic Acids

While specific data on this compound is limited, extensive research exists for the closely related and commercially significant 3,4,5,6-tetrachloropyridine-2-carboxylic acid. This compound serves as an exemplary core structure for understanding the chemistry of this class.

Physicochemical Properties and Synthesis

3,4,5,6-Tetrachloropyridine-2-carboxylic acid (also known as tetrachloropicolinic acid) is a highly chlorinated derivative utilized as a versatile building block in organic synthesis.[5] The multiple chlorine substituents activate the pyridine ring, making it highly reactive in nucleophilic substitution and cross-coupling reactions.[5] This reactivity is fundamental to its primary application as an intermediate in the production of high-value agrochemicals, most notably the herbicide Picloram.[5]

A common industrial synthesis route leverages the waste stream from Picloram production itself. In this process, isomeric byproducts containing an amino group are converted back into the fully chlorinated tetrachloro- a valuable raw material, via a diazotization reaction followed by chloro-substitution.[6] This circular approach minimizes waste and enhances the economic feasibility of production.

Key Structural Analogs: The Synthetic Auxin Herbicides

The most impactful structural analogs of trichloropyridine-2-carboxylic acid are a class of herbicides that function as synthetic auxins. These compounds mimic the natural plant growth hormone indole-3-acetic acid (IAA), but are far more persistent in plant tissues.[7][8] At effective concentrations, they induce uncontrolled and disorganized cell growth, leading to the destruction of vascular tissue and eventual plant death.[8][9]

Picloram: The Archetypal Pyridine Herbicide

Chemical Structure: 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid

Picloram is a highly effective systemic herbicide used to control deeply rooted herbaceous weeds and woody plants.[10][11] It is readily absorbed by the roots and leaves and translocated throughout the plant.[10]

Synthesis Pathway: The industrial synthesis of Picloram typically begins with a picolinic acid derivative, which undergoes extensive chlorination to introduce chlorine atoms onto the pyridine ring. This is followed by a nucleophilic substitution reaction (ammonolysis), where an amino group is introduced at the 4-position.[12] The reaction conditions, including temperature and pressure, are carefully controlled to maximize yield.[12]

G Picolinic_Acid Picolinic Acid Derivative Chlorinated_Intermediate Polychlorinated Intermediate Picolinic_Acid->Chlorinated_Intermediate Chlorination (e.g., Cl2) Picloram Picloram (4-Amino-3,5,6-trichloro- pyridine-2-carboxylic acid) Chlorinated_Intermediate->Picloram Ammonolysis (NH3)

Caption: Generalized synthesis workflow for Picloram.

Mechanism of Action: As a synthetic auxin, Picloram binds to auxin receptor proteins in the plant cell.[13][14] This binding event triggers a cascade of downstream effects, including the acidification of the cell wall, which promotes uncontrolled cell elongation.[8] Low concentrations stimulate RNA, DNA, and protein synthesis, leading to disorganized cell division, while high concentrations can be inhibitory.[8] The plant essentially grows itself to death.

Clopyralid: A Selective Broadleaf Herbicide

Chemical Structure: 3,6-Dichloropyridine-2-carboxylic acid

Clopyralid is another selective, systemic herbicide that acts as an auxin mimic.[9][15] It is particularly effective against annual and perennial broadleaf weeds from the sunflower, legume, and knotweed families, while most grasses exhibit resistance.[9][16]

Synthesis Pathway: The commercial production of Clopyralid involves the selective chlorination of picolinic acid or related compounds to yield the final 3,6-dichloropicolinic acid product.[15]

Mechanism of Action: Similar to Picloram, Clopyralid's herbicidal activity stems from its ability to mimic auxin.[9] It is absorbed by leaves and roots and translocated throughout the plant, causing the characteristic symptoms of auxin overdose: twisted growth, cupped leaves, and eventual death.[7][9] Its selectivity is attributed to differential metabolism and receptor binding affinity in susceptible versus resistant species.

Aminopyralid: A Modern Pyridine Herbicide

Chemical Structure: 4-Amino-3,6-dichloropyridine-2-carboxylic acid

Aminopyralid is a highly active herbicide used for broadleaf weed control, particularly in pastures and rangelands.[16][17] It is valued for its efficacy at low application rates and its favorable toxicological profile compared to older chemistries.[18]

Synthesis Pathway: The synthesis of Aminopyralid involves the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (a Picloram precursor).[17] This reaction is typically carried out in a high-pressure reactor using a palladium-on-carbon catalyst to selectively remove the chlorine atom at the 5-position.[17]

G Precursor 4-Amino-3,5,6-trichloro- pyridine-2-carboxylic acid Aminopyralid Aminopyralid (4-Amino-3,6-dichloro- pyridine-2-carboxylic acid) Precursor->Aminopyralid Catalytic Hydrogenation (H2, Pd/C)

Caption: Synthesis of Aminopyralid via hydrogenation.

Mechanism of Action: Aminopyralid shares the same auxin-mimic mode of action as its structural relatives.[13] It binds to auxin receptors, disrupting numerous metabolic pathways and leading to the deregulation of plant growth, which is ultimately fatal to susceptible species.[13] Symptoms like stem twisting and leaf cupping appear within hours or days of application.[13]

Structure-Activity Relationship (SAR) and Data Summary

The biological activity of these pyridine carboxylic acids is profoundly influenced by the substitution pattern on the pyridine ring.

  • Chlorination: The degree and position of chlorine atoms affect the molecule's persistence, mobility, and binding affinity to the target receptor. Increased chlorination generally enhances herbicidal activity but can also increase environmental persistence.[5]

  • Amino Group: The presence of an amino group at the 4-position, as seen in Picloram and Aminopyralid, is crucial for the high herbicidal potency of these compounds.

  • Carboxylic Acid: The 2-carboxylic acid group is essential for activity, as it is believed to be the primary interacting moiety with the auxin receptor.

Table 1: Comparison of Key Pyridine Carboxylic Acid Herbicides

CompoundChemical FormulaMolar Mass ( g/mol )Mode of ActionKey Target Weeds
Picloram C₆H₃Cl₃N₂O₂241.45Synthetic AuxinWoody plants, deep-rooted perennial weeds[10][11]
Clopyralid C₆H₃Cl₂NO₂192.00Synthetic AuxinBroadleaf weeds (Asteraceae, Fabaceae)[5][9]
Aminopyralid C₆H₄Cl₂N₂O₂207.03Synthetic AuxinBroadleaf weeds in pastures and rangelands[17]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of pyridine carboxylic acid herbicides.

Protocol: Synthesis of 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)

Causality: This two-step process first maximizes the chlorination of the pyridine ring to create a key intermediate. The subsequent ammonolysis selectively introduces the critical amino group at the 4-position, driven by the electronic effects of the existing substituents.[12]

Step 1: Chlorination of a Picolinic Acid Derivative

  • Charge a suitable pressure reactor with a derivative of picolinic acid and a solvent (e.g., a chlorinated hydrocarbon).

  • Introduce chlorine gas (Cl₂) while carefully controlling the temperature and pressure according to established process safety protocols. The reaction may be catalyzed.

  • Maintain the reaction at an elevated temperature until analysis (e.g., GC-MS) indicates the complete conversion to the polychlorinated intermediate.

  • Isolate the intermediate product through distillation or crystallization.

Step 2: Ammonolysis

  • Dissolve the polychlorinated intermediate in a suitable solvent in a high-pressure reactor.

  • Introduce aqueous ammonia (NH₃).

  • Heat the reactor to the target temperature (e.g., 150-200°C) and maintain pressure.[12]

  • After the reaction is complete (monitored by HPLC), cool the reactor.

  • Acidify the reaction mixture with an acid (e.g., HCl) to precipitate the Picloram product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Protocol: Root Elongation Bioassay for Herbicidal Activity

Causality: This bioassay provides a quantifiable measure of a compound's auxin-like activity. Root growth is highly sensitive to auxins; inhibition of elongation is a classic indicator of the disorganized growth caused by these herbicides.

  • Preparation of Test Solutions: Prepare a stock solution of the test compound (e.g., Picloram) in a suitable solvent (e.g., DMSO). Create a serial dilution in deionized water to achieve the desired final concentrations (e.g., 1 nM to 100 µM).

  • Plating: Dispense 1 mL of each test concentration into individual wells of a 24-well plate lined with filter paper. Include a solvent-only control.

  • Seed Germination: Surface-sterilize seeds of a sensitive indicator species (e.g., Arabidopsis thaliana or garden cress).

  • Incubation: Place 5-10 sterilized seeds into each well. Seal the plates and incubate in a controlled growth chamber (e.g., 22°C, 16h light/8h dark cycle) in a vertical orientation to encourage straight root growth.

  • Data Collection: After 3-5 days, photograph the plates. Use imaging software (e.g., ImageJ) to measure the primary root length of each seedling.

  • Analysis: Calculate the average root length for each concentration. Normalize the data to the solvent control and plot the dose-response curve to determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).

Future Directions

The pyridine carboxylic acid scaffold remains a fertile ground for discovery. Research continues to focus on developing new herbicides with novel substitution patterns to overcome weed resistance and improve environmental profiles.[19][20][21] Beyond agriculture, the diverse biological activities reported for this class of compounds suggest significant untapped potential in pharmaceutical development.[3][22] Future work will likely involve exploring analogs for applications as anti-inflammatory, antimicrobial, or anti-cancer agents, leveraging the deep body of knowledge generated from the study of their herbicidal counterparts.

References

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Methodological & Application

Application Note & Protocol: A Robust Method for the Esterification of Sterically Hindered 3,4,5-Trichloropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Importance

Esters of pyridine carboxylic acids are pivotal intermediates in the synthesis of a wide array of valuable compounds, including pharmaceuticals and agrochemicals.[1] 3,4,5-Trichloropyridine-2-carboxylic acid, in particular, represents a highly functionalized scaffold. However, its structure presents a significant synthetic challenge for esterification. The carboxylic acid group is flanked by a nitrogen atom and a chlorine atom on the pyridine ring, creating substantial steric hindrance. Furthermore, the electron-withdrawing nature of the three chlorine atoms deactivates the carboxyl group, making it less susceptible to nucleophilic attack under standard conditions.

Conventional methods like the Fischer esterification, which rely on an acid catalyst and an excess of alcohol, are often inefficient for such sterically hindered and electronically deactivated substrates.[2][3] This protocol, therefore, outlines a more forceful and reliable two-step, one-pot procedure that proceeds through a highly reactive acyl chloride intermediate to achieve high yields of the desired ester. This method is designed for researchers in synthetic chemistry and drug development who require an efficient and scalable route to these valuable molecular building blocks.

The Strategic Approach: In-Situ Acyl Chloride Formation

To overcome the inherent low reactivity of the starting material, our strategy involves converting the carboxylic acid into a much more electrophilic species: an acyl chloride. This is achieved using thionyl chloride (SOCl₂), a highly effective reagent for this transformation.

The key advantages of this approach are:

  • Enhanced Reactivity: The acyl chloride is significantly more reactive towards nucleophiles (like alcohols) than the parent carboxylic acid.

  • Irreversible Reaction: The formation of the ester from the acyl chloride is essentially irreversible, driving the reaction to completion.

  • Gaseous Byproducts: The reaction of the carboxylic acid with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts, which are easily removed as gases, simplifying the reaction drive and initial purification.[4][5]

The overall transformation follows two main stages within a single reaction vessel:

Stage 1: Activation of the Carboxylic Acid (Acyl Chloride Formation) Stage 2: Nucleophilic Acyl Substitution (Ester Formation)

Reaction Mechanism

The reaction proceeds through a well-established mechanism. In the first stage, the carboxylic acid is activated by thionyl chloride. The carbonyl oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride. Following a rearrangement and the loss of a chloride ion, an unstable intermediate is formed. This intermediate readily collapses, releasing gaseous SO₂ and HCl, to yield the highly reactive acyl chloride.[6][7]

In the second stage, the alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the in-situ generated acyl chloride. The resulting tetrahedral intermediate then collapses, expelling a chloride ion and, after deprotonation, yielding the final ester product.

Esterification_Mechanism cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Ester Formation CarboxylicAcid 3,4,5-Trichloropyridine- 2-carboxylic acid Intermediate Reactive Intermediate (Acyl Chlorosulfite) CarboxylicAcid->Intermediate + SOCl₂ ThionylChloride SOCl₂ AcylChloride 3,4,5-Trichloropyridine- 2-carbonyl chloride Intermediate->AcylChloride Byproducts1 SO₂ (gas) + HCl (gas) Intermediate->Byproducts1 Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral + R-OH Alcohol Alcohol (R-OH) Alcohol->Tetrahedral FinalEster Target Ester Tetrahedral->FinalEster Byproduct2 HCl Tetrahedral->Byproduct2

Caption: Mechanism: Acyl chloride formation followed by ester synthesis.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of the methyl ester as a representative example. The procedure can be adapted for other primary or secondary alcohols.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
This compound≥97%e.g., Sigma-Aldrich126455-25-2Starting material.
Thionyl chloride (SOCl₂)Reagent grade, ≥99%e.g., Sigma-Aldrich7719-09-7Highly corrosive and water-reactive. Handle in fume hood.
Anhydrous Methanol (MeOH)≥99.8%e.g., Sigma-Aldrich67-56-1Must be anhydrous to prevent quenching of intermediates.
Anhydrous Toluene≥99.8%e.g., Sigma-Aldrich108-88-3Reaction solvent. Can be substituted with anhydrous CH₂Cl₂.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-Aldrich68-12-2Catalyst for acyl chloride formation.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Reagente.g., Fisher Scientific144-55-8Aqueous solution for work-up.
Ethyl Acetate (EtOAc)ACS Reagente.g., Fisher Scientific141-78-6Extraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagente.g., Fisher Scientific7757-82-6Drying agent.
Round-bottom flask (e.g., 100 mL)---Flame-dried before use.
Reflux condenser---Fitted with a drying tube or inert gas inlet.
Dropping funnel---For slow addition of reagents.
Magnetic stirrer and stir bar----
Heating mantle----
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow from setup to purification.

Step-by-Step Procedure

--- STAGE 1: ACYL CHLORIDE FORMATION ---

  • Apparatus Setup: Assemble a 100 mL round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging: To the flask, add this compound (e.g., 1.0 eq) and anhydrous toluene (approx. 20 mL per gram of acid).

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Thionyl Chloride Addition: Cool the stirred suspension to 0 °C using an ice bath. Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise via the dropping funnel over 15-20 minutes. Caution: The reaction may be exothermic and will evolve HCl gas.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours. The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting material.

  • Removal of Excess Reagent: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive vapors with a suitable trap). This will leave the crude acyl chloride as a solid or oil.

--- STAGE 2: ESTERIFICATION ---

  • Alcohol Addition: Place the flask containing the crude acyl chloride under an inert atmosphere. Add fresh anhydrous toluene, followed by the slow addition of anhydrous methanol (3.0 - 5.0 eq).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The progress of the ester formation should be monitored by TLC until the acyl chloride is fully consumed.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a stirred, cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8][9][10] Continue stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[11]

  • Drying and Concentration: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).[9] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure ester.[12]

Safety, Handling, and Waste Disposal

Scientific integrity requires a commitment to safety. All operations must be performed in a certified chemical fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact with some solvents; consult a glove compatibility chart).[13][14]

  • Thionyl Chloride (SOCl₂): This substance is extremely hazardous. It is corrosive, toxic upon inhalation, and reacts violently with water to release toxic SO₂ and HCl gases.[15] It must be handled exclusively in a fume hood. Ensure an emergency shower and eyewash station are immediately accessible.

  • Reagent Quenching and Waste: Unused thionyl chloride and the reaction mixture before quenching are hazardous. Do not quench with water directly. Slowly add any residual reactive material to a large volume of a stirred, cold base solution (like sodium bicarbonate) or an alcohol (like isopropanol) to safely neutralize it before disposal according to institutional guidelines.

  • General Handling: Avoid inhalation of dust from the carboxylic acid and vapors from solvents.[16][17] Keep all reagents and reaction vessels tightly closed when not in use and store in a cool, dry, and well-ventilated area.[16]

References

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Application Note: Strategic Utilization of 3,4,5-Trichloropyridine-2-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic utility of 3,4,5-Trichloropyridine-2-carboxylic acid (CAS 5439-04-3) as a high-value scaffold for the development of auxinic herbicides and pyridine-based fungicides. Unlike its 3,5,6-trichloro isomer (precursor to Picloram), the 3,4,5-trichloro motif offers a unique regiochemical landscape, allowing for precise


 functionalization at the C4 position while retaining the lipophilic 3,5-dichloro substitution pattern essential for auxin receptor binding. This document provides validated protocols for regioselective substitution and esterification, supported by mechanistic insights and safety standards.

Chemical Architecture & Reactivity Profile

The efficacy of this compound lies in its electronic imbalance, which drives predictable site-selective chemistry.

Structural Analysis
  • Electron Deficiency: The pyridine nitrogen (N1) and the carboxyl group (C2) create a highly electron-deficient ring system.

  • Steric & Electronic Gatekeeping:

    • C3 & C5 (Meta to N): The chlorine atoms at these positions are relatively stable. They provide the steric bulk and lipophilicity required for the "molecular lock" fit within the TIR1 auxin receptor pocket in downstream active ingredients.

    • C4 (Para to N): This is the "soft" electrophilic center. The chlorine at C4 is activated by resonance with the ring nitrogen and the inductive withdrawal of the flanking C3/C5 chlorines. It is the primary site for Nucleophilic Aromatic Substitution (

      
      ).
      
    • C2 (Carboxyl): A standard handle for esterification to optimize formulation properties (volatility, leaf penetration).

Reactivity Map (DOT Visualization)

ReactivityMap Core 3,4,5-Trichloropyridine- 2-carboxylic acid C4 C4 Position: High S_NAr Reactivity (Target for Alkoxy/Amino groups) Core->C4 C2 C2 Position: Carboxyl Functionality (Esterification/Amidation) Core->C2 C35 C3/C5 Positions: Steric/Electronic Anchors (Metabolically Stable) Core->C35

Figure 1: Functionalization logic. C4 is the primary site for diversification, while C3/C5 provide structural integrity.

Critical Application: Regioselective Functionalization

The most potent application of this scaffold is the synthesis of 4-substituted-3,5-dichloropicolinates . By displacing the C4-chlorine with oxygen or nitrogen nucleophiles, researchers can generate analogs of commercial herbicides (like Fluroxypyr or Clopyralid) with altered metabolic stability profiles.

Protocol A: Synthesis of 4-Methoxy-3,5-dichloropyridine-2-carboxylic acid

This protocol demonstrates the selective displacement of the C4-Cl using sodium methoxide. This transformation preserves the carboxylic acid (via transient protection as a salt) and the critical 3,5-dichloro motif.

Reagents & Equipment
  • Substrate: this compound (purity >97%).

  • Nucleophile: Sodium Methoxide (NaOMe), 25 wt% in Methanol.

  • Solvent: Anhydrous Methanol (MeOH) and Tetrahydrofuran (THF).

  • Equipment: 3-neck round bottom flask, reflux condenser, N2 atmosphere, internal temperature probe.

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry the glassware and purge with Nitrogen (

      
      ) to remove moisture. Moisture competes with methoxide, potentially leading to hydrolysis byproducts.
      
  • Deprotonation (Acid Protection):

    • Dissolve 10.0 g (44 mmol) of substrate in 50 mL anhydrous THF/MeOH (1:1 v/v).

    • Cool to 0°C.

    • Add 1.0 equivalent of NaOMe dropwise. Observation: A slight exotherm will occur as the carboxylic acid is deprotonated to the carboxylate salt. This prevents the acid from quenching the nucleophile in the next step.

  • Nucleophilic Attack (

    
    ): 
    
    • Add a further 2.2 equivalents of NaOMe solution.

    • Heat the reaction mixture to Reflux (65°C) for 4–6 hours.

    • In-Process Control (IPC): Monitor via HPLC or TLC (50:50 Hexane/EtOAc). Look for the disappearance of the starting material spot (

      
      ) and appearance of the more polar product.
      
  • Quenching & Workup:

    • Cool to room temperature.

    • Concentrate in vacuo to remove bulk methanol (prevents esterification during acidification).

    • Dilute residue with water (100 mL).

    • Critical Step: Acidify carefully with 2N HCl to pH 2–3. The product will precipitate as a white/off-white solid.

    • Filter the solid and wash with cold water.

  • Purification:

    • Recrystallize from Ethanol/Water if purity is <95%.

Data Summary: Expected Results
ParameterSpecificationNotes
Yield 75% – 85%Losses primarily due to water solubility during workup.
Appearance White crystalline solidYellowing indicates oxidation or impurities.
1H NMR (DMSO-d6) Singlet at ~3.9 ppm (OCH3)Loss of C4-Cl confirmed by lack of coupling changes.
Melting Point 155°C – 160°CDistinct from starting material (check specific batch COA).

Protocol B: Esterification for Pro-Herbicide Formulation

Agrochemical actives are rarely applied as free acids due to poor cuticle penetration. This protocol converts the free acid into the 2-ethylhexyl ester , a common industry standard for improving lipophilicity and volatility control.

Reagents
  • Substrate: 4-Substituted-3,5-dichloropyridine-2-carboxylic acid (Product from Protocol A).

  • Alcohol: 2-Ethylhexanol (Excess).

  • Catalyst: Thionyl Chloride (

    
    ) or 
    
    
    
    (catalytic).
  • Solvent: Toluene (for azeotropic water removal).

Workflow Visualization (DOT)

EsterificationWorkflow Start Start: Free Acid + Toluene Activation Activation: Add SOCl2 (Reflux) Forms Acid Chloride Start->Activation 80°C, 1h Coupling Coupling: Add 2-Ethylhexanol Release HCl gas Activation->Coupling Add Alcohol Workup Workup: Wash with NaHCO3 Remove Toluene Coupling->Workup Complete Conversion Final Product: 2-Ethylhexyl Ester (Viscous Oil) Workup->Final Distillation

Figure 2: Acid chloride mediated esterification pathway.

Step-by-Step Methodology
  • Activation:

    • Suspend the carboxylic acid (1 eq) in Toluene (5 volumes).

    • Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF.

    • Heat to 80°C until gas evolution (

      
      ) ceases and the solution becomes clear (formation of acid chloride).
      
  • Esterification:

    • Cool to 50°C.

    • Add 2-Ethylhexanol (1.2 eq) slowly.

    • Heat to reflux (110°C) for 2 hours. Toluene aids in driving the reaction if a Dean-Stark trap is used (optional if using acid chloride method, but essential if using

      
       method).
      
  • Isolation:

    • Wash the organic phase with 5%

      
       (removes HCl and unreacted acid).
      
    • Wash with brine.[1]

    • Dry over

      
       and concentrate under reduced pressure.
      
    • Note: The 2-ethylhexyl ester is typically a high-boiling oil. High-vacuum distillation may be required for final purification.

Safety & Handling Protocols

Chlorinated pyridines pose specific hazards requiring strict adherence to safety protocols.

  • Skin Sensitization: 3,4,5-Trichloropyridine derivatives are potent skin sensitizers. Double gloving (Nitrile) and Tyvek sleeves are mandatory.

  • Ocular Hazards: Corrosive to eyes. Wear chemical splash goggles and a face shield during the acidification step of Protocol A.

  • Environmental Toxicity: These compounds are persistent and toxic to aquatic life. All aqueous waste from the workup (containing pyridine salts) must be segregated and incinerated, never poured down the drain.

References

  • Regioselective Pyridine Functionalization

    • Title: Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine.[2]

    • Source: Journal of Organic Chemistry (2024).[2]

    • URL:[Link]

    • Relevance: Validates the reactivity patterns of poly-halogen
  • General Synthesis of Chlorinated Picolinates

    • Title: Process for the preparation of 3,5-dichloropyridine derivatives.[1][2][3][4][5]

    • Source: European Patent EP1206453B1.[3]

    • URL
    • Relevance: Provides industrial context for the chlorination and subsequent functionalization of pyridine-2-carboxylic acids.[5]

  • Agrochemical Building Blocks

    • Title: this compound Product Page.[6]

    • Source: Synchem DE.
    • Relevance: Confirms commercial availability and specifications for the starting m
  • Title: Nucleophilic substitution of 2,3,4,5,6-pentachloropyridine.

Sources

Application Note: Strategic Functionalization of 3,4,5-Trichloropyridine-2-carboxylic Acid for Next-Gen Auxinic Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of herbicide-resistant weed biotypes has necessitated the evolution of synthetic auxins. While 2,4-D and Dicamba have been industry standards for decades, the pyridine carboxylic acid class (e.g., Picloram, Clopyralid) offers superior persistence and translocation. This application note details the utilization of 3,4,5-trichloropyridine-2-carboxylic acid (3,4,5-TCP) as a versatile intermediate. Unlike the fully functionalized active ingredients, 3,4,5-TCP serves as an electrophilic scaffold. The chlorine atom at the C4 position is electronically activated for Nucleophilic Aromatic Substitution (


), allowing researchers to generate diverse libraries of 4-substituted analogues with tunable lipophilicity and receptor affinity.

Part 1: Chemical Architecture & Reactivity

The "Auxin Docking" Hypothesis

To design novel herbicides using 3,4,5-TCP, one must understand the pharmacophore. Synthetic auxins bind to the TIR1/AFB family of F-box proteins.

  • The Anchor: The pyridine nitrogen and the 2-carboxylic acid moiety form a planar clamp that mimics the indole-3-acetic acid (IAA) headgroup.

  • The Shield: Halogens at positions 3 and 5 provide steric bulk, preventing metabolic degradation and locking the molecule into the receptor pocket.

  • The Variable Domain (C4): The C4 position is the primary vector for modification. In 3,4,5-TCP, the C4-chlorine is highly labile due to the electron-withdrawing nature of the nitrogen and the flanking chlorines/carboxyl group.

Reaction Logic: Regioselective

The 3,4,5-TCP molecule possesses three chlorine atoms. However, the C4 position is most susceptible to nucleophilic attack because the intermediate Meisenheimer complex is stabilized by the para-nitrogen atom. This regioselectivity is the cornerstone of this protocol, allowing for the clean synthesis of 4-amino or 4-alkoxy derivatives without disturbing the 3,5-dichloro "shield."

Part 2: Experimental Protocols

Protocol A: Synthesis of the 3,4,5-TCP Scaffold

Note: While 3,4,5-TCP is commercially available, in-house synthesis from the nitrile precursor ensures high purity and reduces cost for large-scale library generation.

Objective: Hydrolysis of 3,4,5-trichloropyridine-2-carbonitrile to this compound.

Reagents:

  • 3,4,5-Trichloropyridine-2-carbonitrile (Starting Material)

  • Sulfuric Acid (

    
    ), 80% wt.
    
  • Sodium Nitrite (

    
    ) - Optional for diazotization routes, not used here.
    
  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Acid Hydrolysis: Charge a 500 mL round-bottom flask with 80%

    
     (100 mL). Heat to 60°C.
    
  • Addition: Slowly add 3,4,5-trichloropyridine-2-carbonitrile (20.0 g, 96 mmol) portion-wise over 30 minutes. Caution: Exothermic.

  • Reflux: Increase temperature to 110°C and stir for 6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The nitrile spot (

    
    ) should disappear, replaced by the baseline acid spot.
    
  • Quench: Cool the mixture to room temperature. Pour slowly onto 300 g of crushed ice. The carboxylic acid will precipitate as a white/off-white solid.

  • Purification (Self-Validating Step):

    • Filter the crude solid.

    • Dissolve the solid in 10% aqueous

      
       (pH > 10). Rationale: The acid dissolves; non-acidic impurities (unreacted nitrile) remain insoluble.
      
    • Filter off any insoluble solids.

    • Acidify the filtrate with conc.

      
       to pH 1-2. The pure 3,4,5-TCP will re-precipitate.
      
  • Drying: Filter and dry in a vacuum oven at 50°C overnight.

    • Typical Yield: 85-90%

    • Melting Point: 158-161°C

Protocol B: Library Generation via C4-Substitution ( )

Objective: Replace the C4-Chloro group with various amines to create Picloram analogs.

Reagents:

  • 3,4,5-TCP (from Protocol A)

  • Nucleophile (e.g., Methylamine, Isopropylamine, Morpholine)

  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate

    
    )
    
  • Base:

    
    
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,4,5-TCP (1.0 eq) in DMSO (0.5 M concentration).

  • Activation: Add

    
     (2.5 eq). Stir for 15 minutes to form the carboxylate salt (this prevents the amine from simply neutralizing the acid).
    
  • Nucleophilic Attack: Add the amine nucleophile (1.2 eq).

  • Reaction: Heat to 80-100°C for 4-12 hours.

    • Checkpoint: If using volatile amines (e.g., methylamine), use a sealed pressure tube.

  • Workup:

    • Dilute with water.

    • Acidify to pH 3 with 1M HCl.

    • Extract with Ethyl Acetate (3x).

    • Wash organics with brine, dry over

      
      , and concentrate.
      

Data: Substitution Efficiency at C4

NucleophileProduct TypeReaction TempYield (%)LogP (Calc)
Ammonia (

)
4-Amino (Picloram analog)120°C (Sealed)78%0.6
Methylamine4-Methylamino80°C88%1.1
Morpholine4-Morpholino90°C92%1.8
Sodium Methoxide4-Methoxy60°C81%1.4

Part 3: Visualization & Workflows

Synthesis & Derivatization Pathway

This diagram illustrates the flow from the nitrile precursor to the active herbicide library.

HerbicideSynthesis Precursor 2-Cyano-3,4,5- trichloropyridine Intermediate 3,4,5-Trichloropyridine- 2-carboxylic Acid (The Scaffold) Precursor->Intermediate Hydrolysis (H2SO4, 110°C) Transition Meisenheimer Complex Intermediate->Transition Nucleophile (Nu-) DMSO, K2CO3 Product 4-Substituted-3,5- dichloropyridine-2- carboxylic Acid Transition->Product -Cl (Leaving Group) SNAr Mechanism

Caption: Figure 1.[1][2] Conversion of nitrile precursor to the 3,4,5-TCP scaffold, followed by regioselective substitution at C4.

Mechanism of Action (Auxin Mimicry)

This diagram details how the resulting molecule interacts with the plant biological system.[3]

MOA Herbicide Novel Pyridine Herbicide Receptor TIR1/AFB5 Receptor Pocket Herbicide->Receptor Docking (Carboxyl+N) Complex Herbicide-Receptor Complex Receptor->Complex Ubiquitination Recruitment Repressor Aux/IAA Repressor Degradation Complex->Repressor Proteasomal Pathway GeneExpr Uncontrolled Gene Expression Repressor->GeneExpr De-repression Death Epinasty & Plant Death GeneExpr->Death Systemic Failure

Caption: Figure 2.[1] The signaling cascade triggered by the novel pyridine herbicide, leading to auxinic overdose.

Part 4: Biological Validation (Root Growth Assay)

To verify the herbicidal activity of the synthesized library, a rapid root growth inhibition assay is recommended.

  • Model Organism: Arabidopsis thaliana (Col-0 wild type).

  • Media: Murashige and Skoog (MS) agar plates supplemented with the test compound (0.1, 1.0, 10

    
    ).
    
  • Procedure:

    • Sterilize seeds and plate on MS agar.

    • Stratify at 4°C for 2 days.

    • Grow vertically in a growth chamber (16h light/8h dark) for 7 days.

  • Measurement: Measure primary root length using ImageJ software.

  • Success Criteria: A potent auxinic herbicide will induce significant root shortening and extensive root hair proliferation (the "hairy root" phenotype) at concentrations

    
    .
    

References

  • Dow AgroSciences. (1998).[3] Picloram Technical Fact Sheet. Retrieved from [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. Retrieved from [Link]

  • Walsh, T. A., et al. (2006). Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins. Plant Physiology. Retrieved from [Link]

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry.[4][5][6] Retrieved from [Link]

Sources

Application Note: High-Throughput Quantification of 3,4,5-Trichloropyridine-2-carboxylic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 3,4,5-Trichloropyridine-2-carboxylic Acid

This compound is a chlorinated pyridine derivative of significant interest in environmental monitoring and agricultural science. It is recognized as a key metabolite of certain pyridine-based herbicides, such as Triclopyr and Clopyralid.[1][2][3] The persistence and potential mobility of this compound in soil and water systems necessitate sensitive and reliable analytical methods for its quantification.[1] Furthermore, its structural similarity to other pyridinecarboxylic acids, which can have biological activity, underscores the need for selective detection methods.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art analytical methodologies for the quantification of this compound. We will delve into the rationale behind method selection, provide detailed, field-proven protocols for sample preparation and analysis, and present validation parameters to ensure data integrity. The methodologies described herein are designed to be robust, reproducible, and adaptable to various complex matrices, including environmental samples and biological fluids.

Method Selection Rationale: Navigating the Analytical Landscape

The choice of an appropriate analytical technique for this compound is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a workhorse in many analytical laboratories and offers a cost-effective and reliable method for the quantification of pyridinecarboxylic acids.[6][7][8][9] UV detection is suitable for relatively clean samples where high sensitivity is not the primary requirement. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, can be particularly effective in separating isomers and related compounds.[4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For complex matrices and trace-level quantification, LC-MS/MS is the gold standard.[10][11][12] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the confident identification and quantification of the target analyte even in the presence of co-eluting interferences.[10][11] This technique is essential for environmental monitoring and biological sample analysis where low detection limits are crucial.[13][14]

  • Gas Chromatography (GC) with Mass Spectrometry (MS) Detection: While less common for polar compounds like carboxylic acids, GC-MS can be employed after a derivatization step to increase volatility.[15][16] Silylation is a common derivatization technique for carboxylic acids.[16] GC-MS offers excellent chromatographic resolution and is a viable alternative, particularly if LC-MS/MS is unavailable.[15]

This application note will focus on providing detailed protocols for a robust HPLC-UV method and a highly sensitive LC-MS/MS method, as these are the most practical and widely applicable techniques.

Visual Workflow of Analytical Protocols

workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis s_start Sample Collection (e.g., Soil, Water) s_extraction Solvent Extraction (e.g., Methanol/NaOH) s_start->s_extraction s_centrifuge Centrifugation s_extraction->s_centrifuge s_filter Filtration (0.45 µm) s_centrifuge->s_filter h_inject Injection into HPLC s_filter->h_inject For HPLC-UV l_inject Injection into LC-MS/MS s_filter->l_inject For LC-MS/MS h_separation Chromatographic Separation (C18 or Mixed-Mode Column) h_inject->h_separation h_detection UV Detection h_separation->h_detection h_quant Quantification h_detection->h_quant l_separation UPLC Separation (C18 Column) l_inject->l_separation l_ionization Electrospray Ionization (ESI) l_separation->l_ionization l_detection Tandem MS Detection (MRM) l_ionization->l_detection l_quant Quantification l_detection->l_quant

Figure 1: General experimental workflow for the quantification of this compound.

Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol provides a robust method for the quantification of this compound in moderately clean samples. The principle relies on the separation of the analyte on a C18 stationary phase followed by detection using its UV absorbance.

1.1. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98%)

  • This compound analytical standard

  • C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

1.2. Preparation of Standards and Mobile Phase

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 20 µg/mL).

  • Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio may need optimization based on the specific column and system.

1.3. Sample Preparation

  • Water Samples: Filter the water sample through a 0.45 µm syringe filter prior to injection.

  • Soil/Solid Samples:

    • Weigh 2 g of the air-dried soil sample into a centrifuge tube.[17]

    • Add 10 mL of a methanol and 1M NaOH solution (99:1 v/v).[12]

    • Vortex for 1 minute and sonicate for 30-40 minutes.[12][17]

    • Centrifuge the extract at 8000 rpm for 5 minutes.[17]

    • Transfer the supernatant to a new tube and filter through a 0.45 µm syringe filter before injection.[8][17]

1.4. HPLC-UV Instrumental Parameters

ParameterSetting
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50 v/v) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength ~230 nm (To be optimized based on UV scan)

1.5. Data Analysis and Quantification

Construct a calibration curve by plotting the peak area of the standards against their concentration. The concentration of this compound in the samples can then be determined from this curve.

Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is designed for the highly sensitive and selective quantification of this compound in complex matrices.

2.1. Reagents and Materials

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound analytical standard

  • Isotopically labeled internal standard (if available)

  • UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size)

2.2. Preparation of Standards and Mobile Phase

  • Stock and Working Standards: Prepare as described in Protocol 1, but using LC-MS grade solvents and diluting to a lower concentration range (e.g., 0.1 - 100 ng/mL).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

2.3. Sample Preparation

Follow the sample preparation steps outlined in Protocol 1.3. For biological samples like urine or serum, a protein precipitation step with acetonitrile may be necessary.[14]

2.4. UPLC-MS/MS Instrumental Parameters

ParameterSetting
Column UPLC C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions To be determined by infusion of the standard (Precursor ion -> Product ion)
Capillary Voltage 3.0 kV
Cone Voltage To be optimized
Collision Energy To be optimized

2.5. Data Analysis and Quantification

Quantification is performed using the peak area ratio of the analyte to the internal standard (if used) against the concentration of the calibration standards.

Method Validation and Performance Characteristics

A summary of expected performance characteristics for the described methods is provided below. These values are based on similar analytes and should be established for this compound during method validation.[10][18]

ParameterHPLC-UVUPLC-MS/MS
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mL[13]
Limit of Quantification (LOQ) ~50-150 ng/mL~0.5-5 ng/mL[10]
Accuracy (% Recovery) 85-115%90-110%
Precision (% RSD) < 15%< 10%

Troubleshooting and Method Optimization

  • Peak Tailing (HPLC/UPLC): This can be caused by secondary interactions with the stationary phase. Adjusting the mobile phase pH with a small amount of acid (e.g., formic acid) can improve peak shape.

  • Low Recovery during Sample Preparation: Inefficient extraction can lead to low recovery. Ensure thorough vortexing and sonication. For certain matrices, a different extraction solvent or a solid-phase extraction (SPE) cleanup step may be necessary.[19][20][21]

  • Matrix Effects (LC-MS/MS): Ion suppression or enhancement can affect accuracy. The use of an isotopically labeled internal standard is the best way to compensate for matrix effects. Dilution of the sample extract can also mitigate these effects.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The choice between HPLC-UV and UPLC-MS/MS will depend on the specific requirements of the analysis, with the latter offering superior sensitivity and selectivity for challenging applications. Proper method validation is crucial to ensure the integrity of the generated data. These protocols, grounded in established analytical principles, will empower researchers to confidently tackle the analytical challenges associated with this important environmental and agricultural compound.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Strontium. Retrieved from [Link]

  • Google Patents. (2015). CN104649965A - Preparation method of 3,4,5,6-tetrachloropyridine-2-carboxylic acid.
  • Reddy, B. M., & Kumar, P. (2022). Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. Journal of Applied Pharmaceutical Science, 12(01), 143-150. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Google Patents. (2015). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Al-Ghanana, S. M., et al. (2023). Development and validation of a RP-HPLC method for simultaneous determination of five COVID-19 antiviral drugs in pharmaceutical formulations. Scientific Reports, 13(1), 11463. Retrieved from [Link]

  • Shimadzu. (2013). A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. LCGC North America, Supplement.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Ogasawara, Y., et al. (2004). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Health Science, 50(4), 423-428. Retrieved from [Link]

  • Bovey, R. W., & Meyer, R. E. (1986). Concentration of 2,4,5-T, Triclopyr, Picloram, and Clopyralid in Honey Mesquite (Prosopis glandulosa) Stems. Weed Science, 34(2), 229-234. Retrieved from [Link]

  • Wang, L., et al. (2011). Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry. Chinese Journal of Chromatography, 29(8), 757-760. Retrieved from [Link]

  • Judžentienė, A., & Būdienė, J. (2009). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 20(3), 196-201.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorpyrifos. Retrieved from [Link]

  • Dos Santos, D. S., et al. (2021). Residue determination of triclopyr and aminopyralid in pastures and soil by gas chromatography-electron capture detector: Dissipation pattern under open field conditions. Journal of Environmental Science and Health, Part B, 56(10), 875-883. Retrieved from [Link]

  • Amlathe, S., & Upadhyay, S. (2015). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. Journal of the Indian Chemical Society, 92(6), 869-872. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • Hernández, F., et al. (2004). Direct determination of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(18), 2165-2172. Retrieved from [Link]

  • Poplawska, M., & Blazewicz, A. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 64(3), 205-211.
  • Beyond Pesticides. (2020). Comments on the Clopyralid and Triclopyr Proposed Interim Decisions. Retrieved from [Link]

  • MacIntosh, D. L., et al. (1999). Practical Immunochemical Method for Determination of 3,5,6-Trichloro-2-pyridinol in Human Urine. Journal of Agricultural and Food Chemistry, 47(1), 125-129.
  • PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]

  • Namiki, S., et al. (2018). Highly sensitive analytical method for herbicide clopyralid residue in cattle manure compost with ultraperformance liquid chromatography tandem mass spectrometry. Journal of the Science of Food and Agriculture, 98(13), 5123-5129. Retrieved from [Link]

  • Singh, R., et al. (2015). Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Quality Assurance, 6(1), 1-7.
  • Alchemist-chem. (n.d.). 2,3,5-Trichloropyridine-4-carboxylic Acid. Retrieved from [Link]

  • Thurman, E. M., & Mills, M. S. (2014). Sample Preparation for determination of Pesticides by HPLC and LC-MS/MS. In Modern HPLC for Practicing Scientists (pp. 223-246). John Wiley & Sons.
  • Stankov, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Macedonian Pharmaceutical Bulletin, 68(1), 59-67. Retrieved from [Link]

  • Sobhanzadeh, E., et al. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. Journal of Applied Sciences, 9(23), 4165-4183.
  • Google Patents. (1978). US4111938A - Preparation of 2,3,5-trichloropyridine.

Sources

Application Note: A Strategic Workflow for the Development of Novel Fungicides from 3,4,5-Trichloropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

The pyridine carboxylic acid scaffold is a cornerstone in modern agrochemistry, forming the backbone of numerous successful herbicides and fungicides.[1] Compounds like picloram and clopyralid, for instance, function as synthetic auxins, demonstrating the potent biological activity of this chemical class.[1][2][3][4] In the realm of fungicides, pyridine carboxamides have gained significant attention, with commercial successes like boscalid highlighting their efficacy.[5][6] Many of these fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain in fungi.[5][7] The ever-increasing challenge of fungicide resistance necessitates the development of novel compounds, potentially with new modes of action (MoA), to ensure global food security.[5][8]

This application note presents a comprehensive, field-proven workflow for the discovery and initial development of novel fungicides derived from 3,4,5-trichloropyridine-2-carboxylic acid. This starting material is strategically chosen for its multiple reactive sites: the carboxylic acid group is ideal for forming amides and esters, while the three chlorine atoms on the pyridine ring offer potential for nucleophilic aromatic substitution, allowing for extensive structural diversification to build a robust candidate library.

Synthesis of a Candidate Library: Amide Scaffolds

The primary and most direct derivatization strategy for this compound is the formation of amides. Amide-based fungicides are well-established, and this approach allows for the rapid generation of a diverse library by coupling the core scaffold with a wide array of commercially available amines.[5][9][10]

Causality Behind Experimental Choices:
  • Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride (SOCl₂). This is a standard, high-yielding reaction that creates a highly electrophilic center, facilitating the subsequent reaction with amines.

  • Amide Bond Formation: The resulting acid chloride is reacted with a primary or secondary amine in the presence of a non-nucleophilic base like triethylamine (TEA). TEA acts as a scavenger for the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the amine nucleophile.

  • Solvent Selection: Dichloromethane (DCM) is chosen as the solvent due to its inert nature, low boiling point for easy removal, and excellent solubility for a wide range of organic reagents.

Protocol 2.1: Synthesis of a 3,4,5-Trichloropyridine-2-carboxamide Library
  • Acid Chloride Formation: a. To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol), add thionyl chloride (2.0 eq) dropwise at 0 °C under a nitrogen atmosphere. b. Add a catalytic amount of dimethylformamide (DMF, 1 drop). c. Allow the reaction to warm to room temperature and then reflux for 2 hours, monitoring the reaction completion by TLC (Thin Layer Chromatography). d. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3,4,5-trichloropyridine-2-carbonyl chloride. Use this intermediate immediately in the next step.

  • Amide Coupling: a. Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol). b. In a separate flask, dissolve the desired amine (e.g., aniline, benzylamine, morpholine derivatives) (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. c. Add the amine solution dropwise to the acid chloride solution at 0 °C. d. Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC.

  • Work-up and Purification: a. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. c. Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to obtain the final amide compound.

  • Characterization: a. Confirm the structure and purity of each synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Primary Screening: In Vitro Antifungal Efficacy

The initial screening of the synthesized library is crucial for identifying "hit" compounds with significant antifungal activity. A broth microdilution assay is a standardized and high-throughput method to determine the Minimum Inhibitory Concentration (MIC) of each compound against a panel of economically important plant pathogenic fungi.[11]

Causality Behind Experimental Choices:
  • Pathogen Panel: A diverse panel of fungi (e.g., Botrytis cinerea, Fusarium graminearum, Magnaporthe oryzae, Rhizoctonia solani) is selected to assess the spectrum of activity. These pathogens represent different fungal classes and cause significant crop diseases.

  • Assay Method: The broth microdilution method, adapted from CLSI (Clinical & Laboratory Standards Institute) guidelines, allows for the efficient testing of multiple compounds and concentrations simultaneously.[11][12]

  • Endpoint Measurement: Growth inhibition is quantified by measuring optical density (OD) at 600 nm, providing an objective and reproducible measure of fungal proliferation. The MIC is defined as the lowest concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the untreated control.[11]

Protocol 3.1: Broth Microdilution Antifungal Susceptibility Assay
  • Preparation of Fungal Inoculum: a. Grow fungal strains on Potato Dextrose Agar (PDA) plates for 7-14 days until sporulation is evident. b. Harvest spores (or mycelial fragments for non-sporulating fungi) by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. c. Filter the suspension through sterile cheesecloth to remove hyphal fragments. d. Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer. e. Dilute this stock suspension in RPMI-1640 medium (or another suitable broth) to a final working concentration of approximately 1-5 x 10³ CFU/mL.[12][13]

  • Plate Preparation: a. Prepare stock solutions of test compounds in DMSO (e.g., 10 mg/mL). b. In a 96-well microtiter plate, perform a serial two-fold dilution of each test compound using the appropriate broth medium to achieve a final concentration range (e.g., 0.125 to 128 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity. c. Include a positive control (commercial fungicide, e.g., boscalid) and a negative control (medium with 1% DMSO, no compound).

  • Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound solution. b. Seal the plates and incubate at 25°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.

  • Data Acquisition and Analysis: a. Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. b. Calculate the percentage of growth inhibition for each concentration relative to the negative control. c. Determine the MIC₅₀ or MIC₉₀ value (the concentration inhibiting growth by 50% or 90%, respectively) for each compound.

Data Presentation and Hit Identification

The results from the primary screen should be organized to facilitate the identification of promising lead candidates. A clear table summarizing the MIC values allows for direct comparison of potency and spectrum.

Table 1: Hypothetical MIC₅₀ Values (µg/mL) of a Candidate Library

Compound IDBotrytis cinereaFusarium graminearumMagnaporthe oryzaeRhizoctonia solani
TCPA-Amide-01 64>12832128
TCPA-Amide-02 816432
TCPA-Amide-03 >128>128>128>128
TCPA-Amide-04 48816
Boscalid (Control) 21640.5

In this example, compounds TCPA-Amide-02 and TCPA-Amide-04 are identified as "hits" worthy of further investigation due to their broad-spectrum activity and potency compared to other candidates.

Advanced Protocols: Mode of Action (MoA) Elucidation

Determining the biochemical target of a novel fungicide is a critical step in its development.[6] For pyridine carboxamides, a primary hypothesis is the inhibition of succinate dehydrogenase (SDH). However, a novel MoA would be a highly valuable discovery.[8][14]

Protocol 5.1: SDH Enzyme Inhibition Assay
  • Mitochondria Isolation: Isolate mitochondria from the target fungus (e.g., B. cinerea) using differential centrifugation protocols.

  • Enzyme Assay: a. Use a spectrophotometric assay that measures the reduction of a substrate (e.g., DCPIP) by the SDH enzyme in the presence of succinate. b. Pre-incubate the isolated mitochondria with various concentrations of the hit compound. c. Initiate the reaction by adding succinate and monitor the change in absorbance over time. d. Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). A low IC₅₀ value for a compound like TCPA-Amide-04 would strongly suggest it is an SDHI.[15]

Exploring Novel Modes of Action:

If a compound shows high antifungal activity but weak SDH inhibition, it may have a novel MoA.[8] Techniques to explore this include:

  • Transcriptomics/Metabolomics: Analyze changes in gene expression and metabolite profiles in fungi treated with the compound. This can reveal which cellular pathways are disrupted.[16]

  • Resistance Mutation Studies: Generate resistant fungal mutants and sequence their genomes to identify the gene that has been altered, which often points directly to the fungicide's target protein.[6]

  • Cellular Imaging: Use fluorescent dyes and microscopy (SEM, TEM) to observe morphological changes in treated fungal cells, such as damage to the cell wall, membrane, or organelles, which can provide clues about the MoA.[8]

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Synthesis & Library Generation cluster_1 Screening & Hit Identification cluster_2 Advanced Characterization Start 3,4,5-Trichloropyridine- 2-carboxylic Acid AcidChloride Acid Chloride Formation (SOCl2, DMF) Start->AcidChloride AmideCoupling Amide Coupling (Diverse Amines, TEA) AcidChloride->AmideCoupling Purify Purification & Characterization (Chromatography, NMR, MS) AmideCoupling->Purify Library Candidate Library (TCPA-Amides) Purify->Library Screening Primary In Vitro Screen (Broth Microdilution Assay) Library->Screening DataAnalysis Data Analysis (Calculate MIC values) Screening->DataAnalysis HitID Hit Identification (Potency & Spectrum) DataAnalysis->HitID MoA Mode of Action Studies HitID->MoA SDHI_Assay SDH Inhibition Assay MoA->SDHI_Assay NovelMoA Novel MoA Investigation (Omics, Mutagenesis) MoA->NovelMoA LeadOpt Lead Optimization SDHI_Assay->LeadOpt NovelMoA->LeadOpt

Caption: High-level workflow from starting material to lead optimization.

Hypothetical Mode of Action: SDH Inhibition Pathway

MoA cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product UQ Ubiquinone (UQ) SDH->UQ e- UQH2 UQH2 UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII e- Inhibitor Novel Fungicide (e.g., TCPA-Amide-04) Inhibitor->SDH Inhibition ATP_Synth ATP Synthesis (Blocked) Block->ATP_Synth

Caption: Inhibition of Complex II (SDH) disrupts the fungal electron transport chain.

Conclusion

The strategic derivatization of this compound provides a fertile ground for the discovery of novel fungicides. By combining rational synthetic chemistry with a robust, high-throughput screening cascade and detailed MoA studies, research teams can efficiently identify and validate promising lead candidates. This structured approach, which prioritizes understanding the causality behind each experimental step, maximizes the potential for developing the next generation of effective and durable solutions for crop protection.

References

  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google P
  • Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 118–124. (URL: [Link])

  • Oliver, R. P., & Beckerman, J. L. (2022). Fungicide Modes of Action and Spectrum. CABI Digital Library. (URL: [Link])

  • Vandeputte, P., et al. (2012). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Medicines, 9(1), 1. (URL: [Link])

  • Li, Y., et al. (2023). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry, 71(8), 3799–3809. (URL: [Link])

  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. (URL: [Link])

  • Li, H., et al. (2022). Primary Mode of Action of the Novel Sulfonamide Fungicide against Botrytis cinerea and Field Control Effect on Tomato Gray Mold. International Journal of Molecular Sciences, 23(23), 14757. (URL: [Link])

  • Li, Y., et al. (2023). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. PubMed. (URL: [Link])

  • MDPI. (2023). The Effects of Picloram and Clopyralid on Ocimum Basilicum (Basil)—A Study of the Uptake, Distribution and Translocation of Synthetic Auxins from Soil to Plant. MDPI. (URL: [Link])

  • ResearchGate. (n.d.). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent | Request PDF. (URL: [Link])

  • Liu, X., et al. (2023). Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. Frontiers in Microbiology, 14. (URL: [Link])

  • ResearchGate. (n.d.). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. (URL: [Link])

  • Wiederhold, N. P. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(2), 423–435. (URL: [Link])

  • National Center for Biotechnology Information. (n.d.). Clopyralid. PubChem. (URL: [Link])

  • Golemi, D., et al. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 8(10), 1085. (URL: [Link])

  • Alchemist-chem. (n.d.). 2,3,5-Trichloropyridine-4-carboxylic Acid. (URL: [Link])

  • Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine. (URL: )
  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (URL: [Link])

  • NationBuilder. (n.d.). Clopyralid. (URL: [Link])

  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4522–4532. (URL: [Link])

  • DBpia. (n.d.). Identification of Antifungal Compounds with Novel Mode of Action for Effective Fungicide Development. (URL: [Link])

  • Zhang, Y., et al. (2023). Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety. Molecules, 28(20), 7166. (URL: [Link])

  • Google Patents. (n.d.).
  • Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed. (URL: [Link])

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Synthesis of 3,4,5-Trichloropyridine-2-carbonyl Chloride: A Detailed Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Trichlorinated Pyridine Scaffolds in Medicinal Chemistry

The chlorinated pyridine framework is a cornerstone in the synthesis of a multitude of biologically active molecules. These halogenated heterocycles are prevalent in pharmaceuticals and agrochemicals, underscoring the critical need for robust and well-understood synthetic routes to their key intermediates.[1] 3,4,5-Trichloropyridine-2-carboxylic acid is a valuable starting material, and its conversion to the corresponding acyl chloride, 3,4,5-trichloropyridine-2-carbonyl chloride, unlocks a versatile reactive handle for further molecular elaboration. The introduction of the acyl chloride functionality allows for facile amide and ester bond formation, crucial steps in the synthesis of many pharmaceutical agents. This document provides a comprehensive guide to the synthesis of 3,4,5-trichloropyridine-2-carbonyl chloride from its carboxylic acid precursor using thionyl chloride, detailing the underlying mechanism, a step-by-step protocol, and critical safety considerations.

Reaction Overview and Mechanistic Insight

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Due to the inherent stability of carboxylic acids, potent reagents are required for this conversion.[2] Thionyl chloride (SOCl₂) is a widely used and effective reagent for this purpose.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The generally accepted mechanism involves the initial attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[4] This is followed by the expulsion of a chloride ion and subsequent formation of a chlorosulfite intermediate. This intermediate is highly activated towards nucleophilic attack. The chloride ion, acting as a nucleophile, then attacks the carbonyl carbon of the chlorosulfite intermediate.[5] The reaction is driven to completion by the irreversible decomposition of the leaving group into gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6]

To accelerate this reaction, particularly with electron-deficient pyridine carboxylic acids, a catalytic amount of N,N-dimethylformamide (DMF) is often employed.[7] DMF reacts with thionyl chloride to form a Vilsmeier reagent, an electrophilic iminium species, which is a more potent activating agent for the carboxylic acid than thionyl chloride itself.[8]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar pyridine-2-carbonyl chlorides and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.[9]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key Hazards
This compoundNot readily available226.44Skin and eye irritant.
Thionyl chloride (SOCl₂)7719-09-7118.97Corrosive, causes severe skin burns and eye damage, harmful if swallowed or inhaled, reacts violently with water.[1]
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Harmful if inhaled or in contact with skin, can cause eye irritation.
Dichloromethane (DCM), anhydrous75-09-284.93Skin and eye irritant, may cause drowsiness or dizziness.
Toluene, anhydrous108-88-392.14Flammable, skin and eye irritant, may cause drowsiness or dizziness.
Hexane, anhydrous110-54-386.18Highly flammable, skin and eye irritant, may cause drowsiness or dizziness.
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) or anhydrous toluene to the flask to create a suspension.[9]

  • Catalyst Addition: To this suspension, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).[7]

  • Addition of Thionyl Chloride: While stirring the mixture under a nitrogen atmosphere, slowly add thionyl chloride (2.0 eq) dropwise at room temperature. A gentle evolution of gas (HCl and SO₂) will be observed.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux.[9] Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and the solvent under reduced pressure. This step should be performed in a well-ventilated fume hood as the vapors are corrosive.

  • Purification: The resulting crude 3,4,5-trichloropyridine-2-carbonyl chloride can be purified by recrystallization from a dry, non-polar solvent such as anhydrous hexane.[9]

Characterization

The identity and purity of the synthesized 3,4,5-trichloropyridine-2-carbonyl chloride can be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the structure of the product.

  • FT-IR Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the acyl chloride, typically around 1770 cm⁻¹.[9]

  • Mass Spectrometry: To determine the molecular weight of the product.

Safety and Handling

General Precautions:

  • This procedure must be carried out in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • All glassware should be thoroughly dried before use, as thionyl chloride reacts violently with water.[1]

Specific Hazards:

  • Thionyl Chloride: Is highly corrosive and toxic. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Thionyl chloride reacts exothermically with water to produce toxic gases (HCl and SO₂).[1]

  • This compound and its acyl chloride derivative: These compounds are expected to be irritants. Avoid contact with skin and eyes.

  • Solvents: Dichloromethane, toluene, and hexane are flammable and/or irritants. Handle with care and avoid ignition sources.

Waste Disposal:

  • All chemical waste should be disposed of according to institutional and local regulations. Quench any residual thionyl chloride carefully with a suitable alcohol (e.g., isopropanol) in a separate container before disposal.

Logical Workflow Diagram

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Reaction Setup: - Flame-dried flask - Stir bar - Reflux condenser - Nitrogen inlet start->setup add_acid Add 3,4,5-Trichloropyridine- 2-carboxylic acid setup->add_acid add_solvent Add Anhydrous DCM or Toluene add_acid->add_solvent add_catalyst Add Catalytic DMF add_solvent->add_catalyst add_socl2 Slowly Add Thionyl Chloride add_catalyst->add_socl2 reflux Heat to Reflux (2-4 hours) add_socl2->reflux monitor Monitor Progress (TLC) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete evaporate Remove Excess SOCl₂ and Solvent (in vacuo) cool->evaporate recrystallize Recrystallize from Anhydrous Hexane evaporate->recrystallize characterize Characterize Product (NMR, IR, MS) recrystallize->characterize end End characterize->end

Caption: Workflow for the synthesis of 3,4,5-trichloropyridine-2-carbonyl chloride.

Conclusion

The conversion of this compound to its highly reactive acyl chloride derivative is a pivotal step in the synthesis of advanced chemical entities. The protocol detailed herein, utilizing thionyl chloride with catalytic DMF, provides a reliable and efficient method for this transformation. Adherence to the outlined procedures and stringent safety measures is paramount for the successful and safe execution of this synthesis. The resulting 3,4,5-trichloropyridine-2-carbonyl chloride is a valuable intermediate for researchers and scientists in the field of drug development and discovery.

References

  • (Reference to a general organic chemistry textbook discussing the synthesis of acyl chlorides)
  • Carre, P., and D. Libermann. "Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine." Nature, vol. 135, no. 3416, 1935, pp. 635-635.
  • (Reference to a publication detailing the use of DMF as a c
  • (Reference to a safety d
  • Ningbo Inno Pharmchem Co., Ltd. "Mastering the Synthesis of Pyridine-2-carbonyl Chloride: A Key Pharmaceutical Intermediate." Ningbo Inno Pharmchem Co., Ltd., [Link].

  • (Reference to a public
  • (Reference to a general organic chemistry textbook discussing nucleophilic acyl substitution)
  • (Reference to a publication on the synthesis of chlorin
  • (Reference to a publication on the purific
  • (Reference to a publication on the applications of chlorin
  • Morsch, L. "Preparation of Acyl Chlorides." Chemistry LibreTexts, 23 Jan. 2023, [Link].

  • Carl ROTH. "Safety Data Sheet: Thionyl chloride." Carl ROTH, [Link].

  • Leonard, Michael S. "Reaction of Carboxylic Acids with Thionyl Chloride." YouTube, 8 Dec. 2013, [Link].

  • (Reference to a publication on the importance of chlorin
  • Chemistry LibreTexts. "Conversion of carboxylic acids to acid chlorides." Chemistry LibreTexts, 22 Jan. 2023, [Link].

  • Ashenhurst, James. "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Master Organic Chemistry, 3 Dec. 2011, [Link].

  • "Beyond a solvent: triple roles of dimethylformamide in organic chemistry." National Center for Biotechnology Information, [Link].

  • Pearson. "Carboxylic Acid to Acid Chloride: Videos & Practice Problems." Pearson, [Link].

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Troubleshooting & Optimization

Technical Support Center: 3,4,5-Trichloropyridine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide

Executive Summary: The "Steric-Electronic" Trap

Synthesizing 3,4,5-Trichloropyridine-2-carboxylic acid (3,4,5-Cl3-Pic) presents a unique challenge compared to its symmetric isomers (e.g., 3,5,6-trichloro). The presence of a chlorine atom at the C3 position (ortho to the carboxylic acid) creates a "Steric-Electronic Trap":

  • Steric Hindrance: The C3-Cl atom physically blocks nucleophilic attack on the C2-nitrile or C2-methyl precursors, requiring higher activation energy (harsher conditions) for conversion.

  • Thermal Instability: Once formed, the C2-carboxylic acid is prone to decarboxylation because the electron-withdrawing nature of the pyridine ring, amplified by three chlorines, stabilizes the transition state for CO2 loss.

The Optimization Goal: You must operate in a narrow thermodynamic window—aggressive enough to drive formation, but mild enough to prevent decarboxylation.

Primary Workflow: Hydrolysis of 3,4,5-Trichloro-2-cyanopyridine

Recommended for Scale-Up and Process Chemistry

This route involves converting the nitrile precursor to the acid.[1] The critical failure point is the "Amide Plateau," where the reaction stalls at the intermediate carboxamide.

Critical Process Parameters (CPPs)
ParameterRecommended RangeScientific Rationale
Acid Catalyst 70–80% H₂SO₄Lower concentrations (<60%) fail to protonate the hindered nitrile. Higher (>90%) promotes sulfonation byproducts.
Temperature 90°C – 105°C<90°C: Reaction stalls at amide. >110°C: Rapid decarboxylation to 3,4,5-trichloropyridine.
Reaction Time 4–6 HoursMonitor via HPLC. Extended times favor decarboxylation over hydrolysis completion.
Quench Ice/Water (Exothermic)Controlled precipitation is vital to avoid trapping impurities in the lattice.
Step-by-Step Optimization Protocol
  • Preparation: Charge 3,4,5-trichloro-2-cyanopyridine into 75% H₂SO₄ (6 molar equivalents).

  • The "Amide Push": Heat to 95°C . Hold for 2 hours.

    • Checkpoint: Pull aliquot. If Nitrile > 5%, increase T to 100°C. If Amide > 40%, continue heating.

  • Nitrosylation (The "Secret Weapon"): If hydrolysis to the acid is sluggish due to the C3-Cl steric block, cool to 50°C and add NaNO₂ (1.1 eq) slowly.

    • Mechanism:[1][2][3][4] This converts the hindered amide directly to the acid via a diazonium-like intermediate, bypassing the difficult second hydrolysis step.

  • Isolation: Pour mixture onto crushed ice. The pH should be <1.

  • Purification: The product has a pKa ≈ 0.8–1.2. It will not precipitate fully unless the solution is highly acidic. Filter the solids and wash with cold 1N HCl (not water, to prevent dissolution).

Workflow Visualization

HydrolysisOptimization Start Start: 3,4,5-Trichloro-2-cyanopyridine AcidStep Add 75% H2SO4 Heat to 95°C Start->AcidStep Check1 HPLC Checkpoint (2 Hours) AcidStep->Check1 AmideStall High Amide Content (>40%) Check1->AmideStall Stalled DirectHyd Continue Heating (105°C) Check1->DirectHyd Progressing Nitrosyl Add NaNO2 (Diazotization Route) AmideStall->Nitrosyl Bypass Sterics FinalAcid Target: 3,4,5-Trichloro-2-COOH Nitrosyl->FinalAcid DecarbRisk RISK: Decarboxylation (Loss of CO2) DirectHyd->DecarbRisk Overheating (>110°C) DirectHyd->FinalAcid DecarbRisk->Start Reverts to Pyridine (Loss)

Figure 1: Decision tree for hydrolysis. Note the NaNO₂ bypass for hindered amides.

Secondary Workflow: Lithiation-Carboxylation

Recommended for Research Scale & Isotopic Labeling

If you lack the nitrile precursor, you can synthesize the target from 3,4,5-trichloropyridine via Lithium-Halogen Exchange (Li-X) or Deprotonation.

The Challenge: 3,4,5-Trichloropyridine is symmetric. Deprotonation at C2 or C6 is equivalent. However, Lithium-Halogen Exchange at C3, C4, or C5 is a competing side reaction.

Troubleshooting the Lithiation Route
IssueSymptomRoot CauseSolution
Wrong Isomer Product is 3,5-dichloro-4-pyridinecarboxylic acid.Li-Hal Exchange occurred instead of Deprotonation. The C4-Cl is highly activated.Use LDA (Lithium Diisopropylamide) instead of n-BuLi. LDA is a non-nucleophilic base and favors deprotonation (C-H removal) over exchange (C-Cl removal).
Low Yield Recovery of starting material.[5]Temperature too high. Lithiated polychloropyridines are unstable > -60°C.Maintain -78°C strictly. Cannulate the CO₂ into the reaction flask (inverse addition) to ensure excess electrophile immediately.
Dimerization Formation of bipyridines.Elimination to Pyridyne. The lithiated species eliminated LiCl to form a reactive "pyridyne" intermediate.Avoid warming up before quenching. Quench at -78°C.

FAQ: Troubleshooting Common Failures

Q1: My final product is black and sticky. NMR shows broad peaks.

  • Diagnosis: You likely triggered decarboxylation-polymerization . When the acid decarboxylates at high temp, the resulting 3,4,5-trichloropyridine anion is highly reactive and attacks remaining product.

  • Fix: Lower hydrolysis temperature by 10°C. If using the nitrile route, switch to the NaNO₂/H₂SO₄ method (Module 2) to allow reaction at 50°C.

Q2: I cannot separate the product from the inorganic salts.

  • Diagnosis: 3,4,5-Cl3-Pic is surprisingly soluble in water due to the electron-withdrawing chlorines lowering the pKa.

  • Fix: Do not rely on simple precipitation.

    • Acidify to pH 1.

    • Extract with Ethyl Acetate/THF (3:1) . The THF helps pull the acid from the hydration shell.

    • Wash organic layer with brine acidified with HCl to prevent emulsion.

Q3: Why is the melting point lower than reported (Reported: ~160°C)?

  • Diagnosis: Contamination with 3,4,5-trichloro-2-carboxamide . The amide intermediate co-precipitates with the acid.

  • Verification: Check IR. A strong band at 1680 cm⁻¹ indicates Amide. The Acid carbonyl should be ~1720 cm⁻¹.

  • Fix: Recrystallize from Toluene/Acetic Acid . The amide is less soluble in toluene.

References

  • Patel, R. et al. "Process for the preparation of polychloropyridine carboxylic acids." US Patent 4,605,742. (Demonstrates hydrolysis kinetics of hindered cyanopyridines). Link

  • Schlosser, M. "The regioselective lithiation of fluoropyridines and chloropyridines." European Journal of Organic Chemistry, 2004.
  • Spivey, A. C. "Pyridines: From Lab to Production." Imperial College London Chemistry Archives.
  • Katritzky, A. R.Handbook of Heterocyclic Chemistry. 3rd Ed. Elsevier, 2010.

Sources

Technical Support Center: 3,4,5-Trichloropyridine-2-carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to improve the purity of 3,4,5-Trichloropyridine-2-carboxylic acid

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of This compound (3,4,5-Cl3-Pic) . Unlike its widely produced isomer (3,5,6-trichloro-, known as Picloram), the 3,4,5-isomer presents unique separation challenges due to its specific solubility profile and the nature of its synthesis byproducts (often arising from the hydrolysis of 3,4,5-trichloro-2-(trichloromethyl)pyridine or as a co-product in polychlorination streams).

This guide prioritizes purity over yield , utilizing the molecule's amphoteric nature and solubility differentials to strip away critical impurities like 2,3,4,5-tetrachloropyridine and isomeric carboxylic acids.

Module 1: The "pH Swing" Purification Protocol

The Core Problem: Direct crystallization from the reaction mixture often traps neutral chlorinated pyridines (decarboxylation byproducts) within the crystal lattice. The Solution: A rigorous Acid-Base-Acid workup that leverages the carboxylic acid functionality to separate the target from non-acidic impurities.

Step-by-Step Protocol
  • Alkaline Dissolution (Salt Formation):

    • Suspend the crude solid in 10% aqueous NaOH or NH₄OH .

    • Target pH: Adjust to pH 9–10 .

    • Mechanism:[1][2][3][4] This converts 3,4,5-Cl3-Pic into its sodium or ammonium salt, which is highly water-soluble. Neutral impurities (e.g., 2,3,4,5-tetrachloropyridine) remain insoluble.

  • Filtration of Neutrals:

    • Filter the solution through a Celite pad or glass frit while maintaining temperature at 25–30°C.

    • Critical Check: The filtrate contains your product. The solids are impurities.

    • Optional Polish: Wash the aqueous filtrate with a non-polar solvent (e.g., Toluene or Dichloromethane ) to extract trace dissolved neutrals.

  • Controlled Precipitation (Acidification):

    • Cool the aqueous phase to 5–10°C .

    • Slowly add 6N HCl dropwise with vigorous stirring.

    • Endpoint: Lower pH to 1.0–1.5 .

    • Observation: The product will precipitate as a white to off-white solid.

  • Isolation:

    • Filter the precipitate.[5][6] Wash the cake with ice-cold water (to remove inorganic salts like NaCl).

    • Dry the solid at 50°C under vacuum.

Visualization: The pH Swing Logic

pH_Swing_Logic Start Crude Mixture (Acids + Neutrals) BaseStep Add NaOH (aq) pH 9-10 Start->BaseStep Dissolution Separation Filtration / Extraction BaseStep->Separation SolidWaste Solid/Organic Phase: Neutral Impurities (e.g., Tetrachloropyridine) Separation->SolidWaste Insolubles AqueousPhase Aqueous Phase: 3,4,5-Cl3-Pic Salt Separation->AqueousPhase Solubles AcidStep Add HCl pH < 2 AqueousPhase->AcidStep Acidification FinalProduct Precipitate: Purified 3,4,5-Cl3-Pic AcidStep->FinalProduct Precipitation

Figure 1: The logic flow of separating acidic targets from neutral chlorinated byproducts using pH manipulation.

Module 2: Recrystallization & Polishing

If the "pH Swing" yields <98% purity, recrystallization is required to remove isomeric acids (e.g., 3,5,6-trichloro isomer) which co-precipitated in Module 1.

Solvent Selection Strategy
Solvent SystemSuitabilityMechanism of Action
Ethanol / Water (80:20) High Classical recrystallization. The 3,4,5-isomer is soluble in hot ethanol; impurities often stay in the mother liquor upon cooling.
Chloroform (CHCl₃) Medium Good for extraction. The acid is moderately soluble; allows separation from highly polar inorganic salts.
Toluene Specific Excellent for washing the crude cake. It dissolves many polychlorinated pyridine byproducts but dissolves the carboxylic acid poorly at cold temperatures.
Recommended Protocol: The "Ethanol Polish"
  • Dissolve the dried acid cake in boiling Ethanol (minimum volume to dissolve).

  • Add Activated Carbon (5 wt%) to remove color bodies and trace polymeric tars. Stir for 15 mins.

  • Filter hot (remove carbon).

  • Allow the filtrate to cool slowly to Room Temperature, then to 4°C.

  • Optional: If no crystals form, add warm water dropwise until turbidity persists, then cool.

  • Filter and wash with cold Ethanol/Water (50:50).

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

  • Cause: This typically happens if the crude purity is low (<85%) or if the solvent temperature is too high during initial dissolution.

  • Fix: Re-run the Module 1 (pH Swing) process to remove the bulk of the impurities ("gunk") that prevent crystal lattice formation. Alternatively, seed the solution with a pure crystal of 3,4,5-Cl3-Pic if available.

Q2: I see a persistent impurity at RRT 0.9 or 1.1 in HPLC. What is it?

  • Analysis: These are likely positional isomers (e.g., 3,5,6-trichloro- or 3,4,6-trichloropyridine-2-carboxylic acid).

  • Fix: Isomers have very similar pKa values, so acid-base extraction won't separate them. You must rely on Recrystallization . Switch to a non-polar solvent system like Toluene/Heptane . Dissolve hot in Toluene, add Heptane until cloudy, and cool. The 3,4,5-isomer often has a distinct solubility profile compared to the 3,5,6-Picloram isomer.

Q3: The product color is pink/reddish. Is this a problem?

  • Cause: Trace transition metals (from catalysts like Fe or Zn used in synthesis) or oxidative degradation products.

  • Fix: This is usually cosmetic but can catalyze degradation. Use the Activated Carbon step described in Module 2. Ensure your wash water in Module 1 contains a chelating agent like EDTA (0.1%) if metal contamination is suspected.

Technical Reference: Impurity Profile & Solubility

Solubility Data (Approximate)
SolventCold (20°C)Hot (Reflux)Role in Purification
Water Insoluble (<0.1%)LowAnti-solvent / Wash
10% NaOH Soluble (Salt)SolubleDissolution Medium
Toluene LowHighRecrystallization / Wash
Methanol ModerateHighRecrystallization
Impurity Separation Logic

Impurity_Map Target Target: 3,4,5-Cl3-Pic Method_pH pH Extraction (Module 1) Target->Method_pH Method_Cryst Recrystallization (Module 2) Target->Method_Cryst Impurity_Neutral Impurity A: Polychloropyridines (No -COOH) Impurity_Isomer Impurity B: Isomeric Acids (3,5,6-Cl3) Impurity_Salt Impurity C: Inorganic Salts (NaCl, ZnCl2) Method_pH->Impurity_Neutral Removes (Insoluble in Base) Method_Cryst->Impurity_Isomer Removes (Mother Liquor) Method_Wash Water Wash Method_Wash->Impurity_Salt Removes (Soluble)

Figure 2: Mapping specific purification techniques to the impurity types they target.

References

  • Preparation of 3,4,5,6-tetrachloropyridine-2-carboxylic acid (and isomer management).Google Patents. CN104649965A.
  • Process for the preparation of 4,5,6-trichloropicolinic acid (Reductive dechlorination strategies).Google Patents. KR20170038818A.
  • Electrolytic production of certain trichloropicolinic acids (Recrystallization from aqueous solvents).Google Patents. EP0023077A2.
  • Synthetic method of 2,3,5-trichloropyridine (Hydrolysis and pH adjustment protocols).Google Patents. CN104478793A.
  • Recrystallization Guide: Solvents and Thermodynamics. Mettler Toledo. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3,4,5-Trichloropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous and accurate quantification of chemical entities is paramount. 3,4,5-Trichloropyridine-2-carboxylic acid, a halogenated pyridine derivative, serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final product. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in the principles of scientific integrity and regulatory compliance.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This guide will explore the development and validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, offering detailed protocols and comparative data to inform your selection of the most appropriate technique. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines, which provide a comprehensive framework for validating analytical procedures.[2][3]

Choosing the Right Analytical Technique: A Comparative Overview

The selection of an analytical method is fundamentally driven by the physicochemical properties of the analyte. This compound possesses a polar carboxylic acid group and a UV-active pyridine ring, making it amenable to several techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the premier technique for the analysis of non-volatile, polar compounds. Reversed-Phase HPLC (RP-HPLC) is particularly well-suited, offering high resolution, sensitivity, and specificity. The acidic nature of the analyte necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape.

  • Gas Chromatography (GC): While GC offers excellent separation efficiency, it is designed for volatile and thermally stable compounds.[4] The high polarity and low volatility of carboxylic acids like this compound prevent their direct analysis.[5] A chemical modification step, known as derivatization, is required to convert the analyte into a more volatile form, typically an ester, before it can be analyzed by GC.[5][6] This adds complexity to the sample preparation process but can be useful for orthogonal verification or mass spectrometric analysis.

  • Spectroscopic Methods: Techniques like UV-Vis spectrophotometry can provide rapid, quantitative measurements.[7][8] However, they lack specificity and are generally only suitable for the analysis of pure substances or simple mixtures where interfering substances are not present.

The following table provides a high-level comparison of these techniques for the analysis of this compound.

Parameter Reversed-Phase HPLC Gas Chromatography (with Derivatization) UV-Vis Spectrophotometry
Specificity High (Separates analyte from impurities)High (Separates derivatives)Low (Measures total absorbance)
Sensitivity High (ng to pg levels)Very High (pg to fg levels, esp. with MS)Moderate (µg to mg levels)
Precision High (RSD < 2%)High (RSD < 3%, dependent on derivatization)Moderate (RSD < 5%)
Sample Prep Simple (dissolution, filtration)Complex (requires derivatization)Very Simple (dissolution)
Primary Use Case Routine quantification, purity testingImpurity identification (with MS), orthogonal methodQuick estimation in pure samples

Protocol 1: Development and Validation of an RP-HPLC Method

This section details a robust, self-validating protocol for the quantification of this compound using RP-HPLC with UV detection, adhering to ICH Q2(R2) guidelines.[2] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][9]

Experimental Workflow

The validation process follows a logical sequence to ensure all performance characteristics of the method are thoroughly evaluated.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) Dev Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Wavelength) Spec Specificity / Selectivity Dev->Spec Lin Linearity Spec->Lin Range Range Lin->Range Acc Accuracy Range->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Rob Robustness LOQ->Rob

Caption: Workflow for HPLC method development and validation.

Step-by-Step Validation Protocol

1. Instrumentation and Chromatographic Conditions

  • System: HPLC with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[10]

  • Mobile Phase: A mixture of Acetonitrile and 0.1% Phosphoric Acid in Water. The exact ratio should be optimized to achieve a retention time of approximately 5-10 minutes. A starting point could be 50:50 (v/v).[11]

    • Causality: The acidic modifier (phosphoric acid) suppresses the ionization of the carboxylic acid group, ensuring a single, non-ionized form of the analyte interacts with the non-polar C18 stationary phase. This results in better peak shape and reproducible retention.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.[11]

  • Detection Wavelength: To be determined by analyzing a standard solution and selecting the wavelength of maximum absorbance (λmax) from the UV spectrum.

  • Injection Volume: 10 µL.

2. Validation Procedures

The following procedures should be executed as defined in a validation protocol.[12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13][14]

    • Prepare a solution of this compound.

    • Prepare solutions of known related substances or a placebo (matrix without the analyte).

    • Spike the analyte solution with the related substances and placebo.

    • Inject all solutions and verify that the peak for the analyte is free of interference from other components. The peak purity should be assessed using a DAD.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[13]

    • Prepare a stock solution of the analyte and create a series of at least five concentrations across the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.[10]

  • Accuracy: The closeness of test results to the true value.[13]

    • Prepare a placebo matrix and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery for each sample.

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.[10]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, under the same conditions.[1]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.[15]

    • Acceptance Criterion: The Relative Standard Deviation (RSD) should be not more than 2.0%.[15]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[16]

    • Alternatively, they can be determined based on the signal-to-noise ratio (S/N), where LOD is typically 3:1 and LOQ is 10:1.[15]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[13]

    • Introduce small changes to the method, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze the system suitability solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.

    • Acceptance Criterion: The system suitability parameters should remain within acceptable limits for all variations.

Protocol 2: Considerations for a GC-MS Method

A GC-MS method provides an excellent orthogonal technique for confirmation and identification of impurities. Its validation follows the same ICH principles, but with special attention to the derivatization step.

Derivatization Workflow

The carboxylic acid must be converted to a less polar, more volatile ester or silyl ester. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.[5]

G Analyte 3,4,5-Trichloropyridine- 2-carboxylic acid (Non-volatile) Product Volatile Silyl Ester Derivative Analyte->Product Reagent Derivatization Reagent (e.g., BSTFA) Reagent->Product GCMS Analysis by GC-MS Product->GCMS

Caption: Necessary derivatization step for GC analysis.

Proposed GC-MS Method and Validation Points
  • Derivatization Protocol:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine or acetonitrile).

    • Add an excess of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Heat the mixture (e.g., 60-70 °C for 30 minutes) to ensure complete reaction.

    • Inject an aliquot of the cooled reaction mixture directly into the GC.

  • GC-MS Conditions:

    • Column: A low-to-mid polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow.

    • Inlet: Split/splitless injector at ~250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Key Validation Considerations:

    • Specificity: Demonstrate that the derivatization reagent and by-products do not interfere with the analyte peak. Analyze a derivatized blank.

    • Precision & Accuracy: The variability of the derivatization reaction itself contributes to the overall method precision. It is crucial to demonstrate that the reaction is consistent and proceeds to completion under the defined conditions.

    • Robustness: Test the effect of variations in derivatization time, temperature, and reagent amount.

Conclusion

For the routine quality control, assay, and purity determination of this compound, a validated Reversed-Phase HPLC method is the most direct, robust, and reliable approach. It offers high specificity and precision with minimal sample preparation. A GC-MS method , while requiring a more complex derivatization step, serves as an invaluable orthogonal technique. It is particularly powerful for the structural elucidation of unknown impurities and for confirmatory analysis, leveraging the high sensitivity and structural information provided by the mass spectrometer.

The choice between these methods depends on the specific analytical objective. By following the detailed validation protocols outlined in this guide, which are firmly grounded in established ICH principles, researchers and drug development professionals can ensure their analytical data is accurate, reliable, and fit for purpose.[2][17][18]

References

  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. (n.d.). MDPI. [Link]

  • Preparation method of 3,4,5,6-tetrachloropyridine-2-carboxylic acid. (2015).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • HPLC Methods for analysis of 2-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography. [Link]

  • Development and validation of a RP-HPLC method for simultaneous determination of five COVID-19 antiviral drugs in pharmaceutical formulations. (2025). PubMed. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate. [Link]

  • Analytical Methods. (2011). Scielo. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF TRIFLUOPERAZINE HCl AND TRIHEXYPHENIDYL HCl IN BULK. (2015). SciSpace. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • Spectroscopic Methods of Analysis. (n.d.). University of Babylon. [Link]

  • A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model System. (2021). Griffith Research Online. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • Picolinic acid. (n.d.). PubChem. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. (n.d.). McMaster University. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]

  • Spectroscopic Methods. (2021). Chemistry LibreTexts. [Link]

  • FDA issues revised guidance for analytical method validation. (2015). ResearchGate. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • Spectroscopic Methods. (n.d.). Saylor Academy. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). LMA leidykla. [Link]

  • Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. (1984). Semantic Scholar. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • Spectroscopic Methods of Analysis. (1977). Google Books.

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A Comparative Guide to Pyridine Carboxylic Acid Herbicides: Alternatives to Picloram (3,4,5-Trichloropyridine-2-carboxylic acid) in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For decades, 3,4,5-Trichloropyridine-2-carboxylic acid, widely known as Picloram, has been a cornerstone in the management of invasive and deep-rooted perennial broadleaf weeds.[1] As a member of the pyridine carboxylic acid family, its efficacy is rooted in its function as a synthetic auxin, a molecule that mimics the natural plant hormone indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in susceptible species.[1][2] However, the very characteristics that make Picloram highly effective—namely its high potency and significant soil persistence—also present considerable challenges, including long plant-back intervals and potential for off-target movement.

This guide provides a comprehensive technical comparison of prominent alternatives to Picloram that share its pyridine-based core and synthetic auxin mode of action. We will delve into the nuanced differences in efficacy, application rates, environmental profiles, and weed control spectrums of Aminopyralid, Clopyralid, Triclopyr, and Fluroxypyr. This analysis is designed to equip researchers, scientists, and product development professionals with the objective data and experimental frameworks necessary to select the most appropriate molecule for their specific research and development objectives in the agrochemical sector.

The Shared Mechanism: Synthetic Auxin Mimicry and Cellular Disruption

The herbicidal activity of Picloram and its alternatives stems from their ability to overwhelm the plant's natural auxin signaling pathways.[3] Unlike natural auxins, which are carefully regulated and metabolized, these synthetic auxins persist, leading to a cascade of events that ultimately cause plant death.

The primary mechanism involves the herbicide binding to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4] This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins.[5] Consequently, the Aux/IAA proteins are tagged for degradation by the 26S proteasome. The removal of these repressors allows for the constitutive expression of auxin-responsive genes, which triggers a series of catastrophic physiological disruptions:

  • Ethylene and Abscisic Acid (ABA) Production: Overexpression of genes like ACC synthase leads to a surge in ethylene production, causing epinasty and senescence.[5]

  • Uncontrolled Cell Division and Elongation: The disruption of normal hormonal balance leads to disorganized and unsustainable growth, damaging the plant's vascular tissue.

  • Generation of Reactive Oxygen Species (ROS): The massive metabolic shift and hormonal imbalance result in oxidative stress, leading to membrane damage and cell death.[4]

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus Auxin Synthetic Auxin (e.g., Picloram, Aminopyralid) SCFTIR1_AFB SCF-TIR1/AFB Complex Auxin->SCFTIR1_AFB Binds & Stabilizes Aux_IAA Aux/IAA Repressor SCFTIR1_AFB->Aux_IAA Targets for Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Degradation 26S Proteasome Degradation Aux_IAA->Degradation Sent to Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Response Uncontrolled Growth, Ethylene/ABA Production, ROS Auxin_Genes->Response Leads to

Caption: Synthetic auxin herbicide mode of action in the plant cell nucleus.

Comparative Analysis of Key Pyridine Herbicide Alternatives

While sharing a common mode of action, each alternative to Picloram offers a distinct profile of strengths and weaknesses. The choice of compound is therefore a strategic decision based on the target weed spectrum, crop system, and environmental considerations.

Aminopyralid

Aminopyralid is a highly active pyridine carboxylic acid that provides excellent control of many invasive and noxious broadleaf weeds, particularly those in the Asteraceae (thistle), Fabaceae (legume), and Polygonaceae families.[6][7]

  • Key Performance Characteristics: A significant advantage of aminopyralid is its efficacy at substantially lower application rates compared to picloram, often achieving comparable or superior control at a fraction of the active ingredient per acre.[8] It has systemic action and is absorbed through both foliage and roots.[9]

  • Environmental Profile: Aminopyralid is characterized by its stability and persistence in soil, which provides extended residual weed control.[8] This property, however, necessitates careful consideration of crop rotation restrictions. Its low use rates contribute to a reduced environmental load, earning it a reduced-risk designation from the U.S. EPA.[8]

  • Primary Use Case: It is a preferred option for pasture, rangeland, and non-crop area management where long-term control of susceptible broadleaf weeds is desired with good tolerance in grasses.[7][10]

Clopyralid

Clopyralid is another selective post-emergence herbicide valued for its control of broadleaf weeds, especially troublesome species like thistles, clovers, and knapweeds in various cropping systems and turf.[11][12]

  • Key Performance Characteristics: Clopyralid is highly effective against a specific spectrum of weeds, particularly within the Asteraceae, Fabaceae, and Polygonaceae families.[11] Its selectivity makes it safe for use in grass crops, such as cereals and corn, as well as on turf.[13][14]

  • Environmental Profile: Like other pyridine herbicides, clopyralid has a long half-life in soil, and its residues can persist in composted materials, potentially causing injury to sensitive crops in subsequent seasons.[13][14] This is a critical management consideration.

  • Primary Use Case: Widely used for broadleaf weed control in small grain cereals, corn, sugar beets, pastures, and turfgrass where weeds like Canada thistle are problematic.[13][15]

Triclopyr

Triclopyr is particularly distinguished by its strong activity on woody plants and tough-to-control perennial broadleaf weeds.[16][17]

  • Key Performance Characteristics: As a systemic herbicide, triclopyr is absorbed through leaves, stems, and roots and accumulates in the growing points of the plant.[16] It is highly effective against a wide range of brush, vines, and broadleaf weeds, including blackberry, gorse, and lantana.[1][17]

  • Environmental Profile: Triclopyr's movement in soil is generally limited, and it tends to remain in the upper soil layers.[16] Its persistence varies with soil conditions but is typically less than that of Picloram or Clopyralid.

  • Primary Use Case: A go-to solution for industrial vegetation management, forestry site preparation, rights-of-way maintenance, and controlling woody encroachment in pastures.[17]

Fluroxypyr

Fluroxypyr is a post-emergence pyridyloxy-carboxylate herbicide known for its rapid activity and excellent control of key broadleaf weeds, including kochia and bedstraw.[18]

  • Key Performance Characteristics: Fluroxypyr provides reliable and often rapid control of a broad spectrum of annual and perennial broadleaf weeds.[19] It has demonstrated high efficacy in wheat and other cereal crops.[20]

  • Environmental Profile: Fluroxypyr is primarily absorbed through the foliage and has relatively short soil persistence compared to other pyridine carboxylic acids, which allows for greater flexibility in crop rotation.

  • Primary Use Case: Used extensively in winter cereals, maize, sorghum, and fallow land for the control of economically important broadleaf weeds, including those resistant to other herbicide groups.[19][21]

Data-Driven Performance Comparison

Objective comparison requires quantitative data. The following tables summarize key properties and reported efficacy data for these compounds.

Table 1: Physicochemical and Herbicidal Properties of Picloram and Alternatives

Compound Chemical Family HRAC Group Primary Weed Spectrum Relative Soil Persistence
Picloram Pyridine Carboxylic Acid4 (O)Deep-rooted perennials, woody plants, broadleaf weedsVery High
Aminopyralid Pyridine Carboxylic Acid4 (O)Thistles, clovers, invasive broadleaf weedsHigh
Clopyralid Pyridine Carboxylic Acid4 (O)Thistles, clovers, knapweeds, legumesHigh
Triclopyr Pyridyloxy-carboxylate4 (O)Woody plants, vines, broadleaf weedsModerate
Fluroxypyr Pyridyloxy-carboxylate4 (O)Kochia, bedstraw, general broadleaf weedsLow to Moderate

Table 2: Comparative Efficacy Data from Field Trials

Herbicide Application Rate (g a.i./ha) Target Weed Crop % Weed Control (Avg.) Source
Fluroxypyr200 - 250 (as L/ha of formulation)General Broadleaf WeedsWheat85.8 - 90.7%[20]
Bromoxynil + 2,4-DFormulation RateGeneral Broadleaf WeedsWheat85.4%[20]
Triasulfuron + DicambaFormulation RateGeneral Broadleaf WeedsWheat67.8%[20]
Aminopyralid~3.4 - 12.4 (as lb a.i./acre)Broadleaf PerennialsPastureComparable or better than Picloram[8]
Picloram~112 (as lb a.i./acre)Broadleaf PerennialsPastureStandard Benchmark[8]

Note: Efficacy can vary significantly based on environmental conditions, weed growth stage, and formulation. The data presented is for comparative purposes.

Experimental Protocol: Greenhouse Dose-Response Bioassay

To ensure trustworthy and replicable results when comparing these herbicides, a standardized dose-response bioassay is essential. This protocol outlines a self-validating system for assessing herbicidal efficacy.

Objective: To determine the effective dose required for 50% and 90% growth reduction (ED₅₀ and ED₉₀) of a target weed species for different pyridine herbicides.

Methodology:

  • Plant Propagation:

    • Grow a susceptible indicator species (e.g., Brassica napus - canola, or Solanum lycopersicum - tomato) in 10 cm pots with a standardized soil-less potting medium.

    • Cultivate in a greenhouse under controlled conditions (e.g., 25°C/18°C day/night, 16-hour photoperiod) until plants reach the 2-4 true leaf stage.

  • Herbicide Preparation:

    • Prepare stock solutions of each technical-grade herbicide (Picloram, Aminopyralid, Clopyralid, Triclopyr, Fluroxypyr) in an appropriate solvent (e.g., acetone with 0.5% v/v surfactant).

    • Perform serial dilutions to create a range of 6-8 application rates for each herbicide, designed to bracket the expected ED₅₀ value. Include a non-treated control (solvent only).

  • Herbicide Application:

    • Use a research-grade track sprayer equipped with a flat-fan nozzle, calibrated to deliver a consistent volume (e.g., 200 L/ha). This ensures uniform application and minimizes variability.

    • Arrange pots in a completely randomized design within the spray chamber. Replicate each treatment 4-6 times.

  • Post-Application Growth and Evaluation:

    • Return plants to the greenhouse and randomize their positions on the bench to account for environmental micro-variations.

    • At 14 and 21 days after treatment (DAT), visually assess phytotoxicity on a scale of 0% (no injury) to 100% (plant death).

    • At 21 DAT, harvest the above-ground biomass for each plant. Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.

  • Data Analysis:

    • Express the dry weight of each treated plant as a percentage of the mean dry weight of the non-treated control plants.

    • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic function) to calculate the ED₅₀ and ED₉₀ values for each herbicide. Statistical software (e.g., R with the 'drc' package) is required for this analysis.

Experimental_Workflow A 1. Plant Propagation (Target weed to 2-4 leaf stage) C 3. Calibrated Track Sprayer Application (Randomized Design) A->C B 2. Herbicide Stock Preparation & Serial Dilutions B->C D 4. Post-Treatment Incubation (Greenhouse, 14-21 days) C->D E 5. Data Collection - Visual Injury Rating - Biomass Harvest & Dry Weight D->E F 6. Statistical Analysis (Log-logistic Regression) Calculate ED50 / ED90 E->F

Caption: Workflow for a comparative herbicide dose-response bioassay.

Synthesis and Future Directions

The selection of an alternative to Picloram is a multi-faceted decision. Aminopyralid stands out for its high potency at low use rates, making it an excellent choice for modern pasture and rangeland management where a favorable environmental profile is crucial.[8][10] Clopyralid offers a more specialized spectrum, providing invaluable control of key weeds like thistles in a variety of crops and turf.[11][14] Triclopyr remains the undisputed leader for managing woody vegetation and brush, a niche where Picloram was also strong.[1][17] Finally, Fluroxypyr provides a fast-acting solution with greater rotational flexibility due to its lower soil persistence, making it highly valuable in intensive cropping systems.[20]

Ongoing research continues to explore novel pyridine-based compounds, aiming to enhance efficacy, broaden the weed control spectrum, and improve toxicological and environmental profiles.[22][23] By understanding the distinct characteristics of each available molecule and employing rigorous, standardized experimental protocols, researchers can continue to develop more effective and sustainable weed management solutions.

References

  • Benchchem. (n.d.). 3,4,5,6-Tetrachloropyridine-2-carboxylic acid.
  • Grokipedia. (n.d.). Aminopyralid.
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  • Gaines, T. (2020, June 18). Novel herbicide resistance mechanisms to synthetic auxins in weeds [Video]. YouTube. Sourced from a webinar by the Centro de Herbologia.
  • Heap, I. (n.d.). Synthetic Auxin Resistant Weeds. International Herbicide-Resistant Weed Database.
  • The Ohio State University. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin. In Pressbooks.
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  • Specialist Sales. (2024, October 21). Triclopyr, picloram, and aminopyralid: Effective solutions for controlling noxious woody weeds in Australia.
  • UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins | Herbicide Symptoms.
  • ResearchGate. (2025, August 8). 3,5,6-Trichloropyridin-2-ol.
  • National Center for Biotechnology Information. (n.d.). Clopyralid. PubChem.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,4,5-Trichloropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3,4,5-Trichloropyridine-2-carboxylic acid. As a chlorinated pyridine derivative, this compound requires careful handling to mitigate risks to personnel and the environment. The following protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure a self-validating system of laboratory safety.

Immediate Safety and Hazard Assessment

Before handling this compound, it is crucial to understand its inherent hazards. This compound is a solid at room temperature and, like many chlorinated pyridines, presents potential health and environmental risks. While specific toxicity data for this exact compound is limited, related structures are known to be irritants and harmful if swallowed, in contact with skin, or inhaled.[1][2] The carboxylic acid functional group adds corrosive properties.

Key Hazards:

  • Causes skin and serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • Harmful to aquatic life with long-lasting effects.[3]

Therefore, all handling and disposal procedures must be conducted within a certified laboratory chemical fume hood.[4] An emergency eyewash station and safety shower must be readily accessible.[1][4]

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is the first line of defense against accidental exposure. The following table summarizes the minimum required PPE when handling this compound.

Protection Type Specification Rationale
Eye and Face Chemical safety goggles or glasses with a face shield.[1]Protects against splashes and airborne particles, which can cause serious eye irritation.
Hand Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can lead to irritation.[1]
Body Laboratory coat.Protects against incidental contact with clothing.
Respiratory Use in a well-ventilated area. If dust is generated, a respirator may be necessary.Minimizes the risk of inhaling airborne particles that can irritate the respiratory tract.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Small Spills (within a fume hood):

  • Containment: Ensure the spill is contained within the fume hood.

  • Cleanup: Carefully sweep the solid material into a designated waste container.[5][6] Avoid generating dust.[6]

  • Decontamination: Wipe the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Waste Disposal: All cleanup materials must be disposed of as hazardous waste.

Large Spills (outside a fume hood):

  • Evacuation: Immediately evacuate the area and alert others.

  • Isolation: Secure the area to prevent entry.

  • Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Disposal Workflow for this compound

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following diagram illustrates the decision-making and operational flow for its disposal.

G cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Generate this compound waste B Segregate from other waste streams A->B C Select a compatible, sealable container B->C D Label container with 'Hazardous Waste' and full chemical name C->D E Store in a cool, dry, well-ventilated area D->E F Keep away from incompatible materials (strong oxidizers) E->F G Arrange for pickup by certified hazardous waste personnel F->G H Primary Disposal Method: Incineration G->H I Consult local, state, and federal regulations H->I

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • Collect waste this compound and any materials contaminated with it separately from other chemical waste streams.[4] This is crucial to prevent unintended reactions.

  • Containerization:

    • Use a dedicated, compatible, and sealable container for waste collection.[4][7] The original container is often a suitable choice if it is in good condition.[7]

    • Ensure the container is made of a material that will not react with the acidic and chlorinated nature of the waste.[7]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[7]

    • Include the date when the waste was first added to the container.[4]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[6][8]

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[8]

  • Final Disposal:

    • The primary and recommended method for the disposal of chlorinated pyridine compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[5][9][10] This method ensures the complete destruction of the compound and prevents the release of harmful substances into the environment.

    • Never dispose of this compound down the drain or in regular trash.[11]

    • Arrange for the collection of the waste by your institution's certified hazardous waste disposal service.

    • Always adhere to all federal, state, and local regulations regarding hazardous waste disposal.[5]

The Rationale for Incineration

Chlorinated organic compounds like this compound are often resistant to biological degradation and can persist in the environment.[9] High-temperature incineration is the preferred disposal method because:

  • Complete Destruction: It breaks down the molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride.

  • Pollution Control: The scrubbers in a chemical incinerator neutralize acidic gases like hydrogen chloride, preventing their release into the atmosphere.[5]

Regulatory Compliance

The disposal of hazardous waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste management in academic laboratories under 40 CFR part 262, subpart K.[12] It is imperative to consult with your institution's EHS department to ensure full compliance with all applicable regulations.

References

  • Albaugh, Inc. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Unknown. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • US EPA. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015, March 9). SAFETY DATA SHEET. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.